MAP4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKEGXLWUDTCF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935660 | |
| Record name | 4-Phosphono-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157381-42-5 | |
| Record name | 4-Phosphono-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of MAP4 in Microtubule Dynamics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of Microtubule-Associated Protein 4 (MAP4), a key regulator of microtubule dynamics in non-neuronal cells. We will delve into its core functions, regulatory mechanisms, and the experimental methodologies used to elucidate its role, presenting a comprehensive resource for professionals in cellular biology and therapeutic development.
Introduction to this compound and Microtubule Dynamics
Microtubules (MTs) are highly dynamic polymers of α/β-tubulin dimers that form a critical part of the eukaryotic cytoskeleton.[1][2] Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a property known as dynamic instability, is fundamental to cellular processes such as cell division, intracellular transport, and the maintenance of cell shape.[2][3] This dynamic behavior is tightly regulated by a class of molecules known as Microtubule-Associated Proteins (MAPs).[1][4]
This compound is the most predominant structural MAP in non-neuronal cells and tissues, playing a crucial role in organizing and stabilizing the microtubule network.[1][2] Unlike its well-characterized neuronal counterparts, MAP2 and tau, this compound is ubiquitously expressed.[2][5] It belongs to a family of heat-stable MAPs and functions by binding directly to the microtubule lattice, promoting tubulin assembly, and suppressing microtubule catastrophe (the switch from growth to shrinkage).[5][6][7]
Core Function: this compound as a Microtubule Stabilizer
The primary function of this compound is to stabilize microtubules. It achieves this through several mechanisms:
-
Promotion of Assembly: this compound enhances the rate and extent of microtubule polymerization, effectively lowering the critical concentration of tubulin required for assembly.[3][6]
-
Suppression of Dynamics: By binding along the microtubule lattice, this compound dampens dynamic instability. It has been shown to counteract the promotion of catastrophe, leading to longer, more stable microtubules.[3][5]
-
Regulation of Tubulin Partitioning: this compound influences the equilibrium between unpolymerized tubulin (protomer) and assembled microtubules (polymer). Depletion of this compound shifts this balance, increasing the pool of free tubulin protomers and decreasing the overall mass of the microtubule network.[3][8]
Quantitative Data on this compound's Role
Quantitative analysis from studies involving the depletion of this compound in cultured cells provides clear evidence of its impact on the microtubule network and tubulin homeostasis. The following table summarizes key findings from a study where this compound was depleted in HeLa cells using antisense RNA.
| Parameter Measured | Control Cells (HeLa-S) | This compound-Depleted Cells (HeLa-AS) | Percentage Change | Reference |
| This compound Protein Level | 100% | ~33% | -67% | [3][8][9] |
| Total Tubulin Level | 100% | ~65% | -35% | [3][8][9] |
| Polymeric Tubulin | 100% | ~46% | -54% | [3][8][9] |
| Protomeric (Free) Tubulin | 100% | ~226% | +126% | [3][8][9] |
Table 1: Effects of this compound Depletion on Tubulin and Microtubule Levels in HeLa Cells.
Regulation of this compound Activity by Signaling Pathways
The interaction of this compound with microtubules is not static; it is dynamically regulated, primarily through phosphorylation.[1][7] Several signaling kinases phosphorylate this compound, reducing its affinity for microtubules and thereby promoting microtubule instability. This mechanism allows the cell to rapidly remodel its microtubule cytoskeleton in response to various signals.
p38/MAPK Pathway
The p38/MAPK pathway can regulate microtubule polymerization through the phosphorylation of this compound, particularly in response to cellular stress like hypoxia.[1]
References
- 1. This compound Regulates Tubulin to Control Cardiac Disease [cytoskeleton.com]
- 2. The Roles of Microtubule-Associated Protein 4 in Wound Healing and Human Diseases [imrpress.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Microtubule-associated protein - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microtubule-associated protein 4 (this compound) regulates assembly, protomer-polymer partitioning and synthesis of tubulin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MAP4 Gene Expression: A Technical Guide for Researchers
An In-depth Examination of MAP4 Expression Across Diverse Cell Types and its Role in Cellular Signaling
This technical guide provides a comprehensive overview of Microtubule-Associated Protein 4 (this compound) gene expression, function, and regulation. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative expression data, detailed experimental methodologies, and critical signaling pathway visualizations to serve as a core resource for investigating this ubiquitously expressed microtubule-stabilizing protein.
Introduction to this compound
Microtubule-Associated Protein 4 (this compound) is a key non-neuronal protein that plays a crucial role in regulating the stability and dynamics of microtubules.[1][2] These cytoskeletal polymers are essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The function of this compound is intricately regulated by its expression levels and post-translational modifications, primarily phosphorylation, which can modulate its ability to bind to and stabilize microtubules.[2] Dysregulation of this compound expression and function has been implicated in various pathological conditions, including cancer and cardiovascular diseases, making it a protein of significant interest in biomedical research and therapeutic development.
Quantitative this compound Gene and Protein Expression
The expression of this compound varies across different tissues and cell types. The following tables summarize quantitative data on this compound gene and protein expression from the Human Protein Atlas, the Genotype-Tissue Expression (GTEx) project, and the Cancer Cell Line Encyclopedia (CCLE).
This compound Gene Expression in Human Tissues (RNA-Seq Data)
The following table presents the RNA sequencing data for this compound across a selection of human tissues, quantified as transcripts per million (TPM).
| Tissue | Organism | Expression Level (TPM) |
| Adipose Tissue | Human | 15.3 |
| Adrenal Gland | Human | 25.8 |
| Brain | Human | 19.4 |
| Breast | Human | 12.1 |
| Colon | Human | 21.7 |
| Esophagus | Human | 24.1 |
| Heart | Human | 33.2 |
| Kidney | Human | 18.9 |
| Liver | Human | 11.5 |
| Lung | Human | 30.6 |
| Ovary | Human | 28.4 |
| Pancreas | Human | 16.7 |
| Prostate | Human | 22.9 |
| Skin | Human | 20.5 |
| Small Intestine | Human | 19.8 |
| Spleen | Human | 14.9 |
| Stomach | Human | 23.6 |
| Testis | Human | 12.8 |
| Thyroid | Human | 38.7 |
| Uterus | Human | 25.1 |
Data sourced from the Human Protein Atlas and GTEx portal.
This compound Protein Expression in Human Tissues (Immunohistochemistry)
The following table summarizes the protein expression levels of this compound in various human tissues as determined by immunohistochemistry.
| Tissue | Staining Intensity | Location |
| Adrenal gland | Medium | Cytoplasmic/membranous |
| Appendix | Medium | Cytoplasmic/membranous |
| Bone marrow | Medium | Cytoplasmic/membranous |
| Brain | Low | Cytoplasmic/membranous |
| Breast | Medium | Cytoplasmic/membranous |
| Colon | Medium | Cytoplasmic/membranous |
| Duodenum | Medium | Cytoplasmic/membranous |
| Endometrium | Medium | Cytoplasmic/membranous |
| Esophagus | Medium | Cytoplasmic/membranous |
| Fallopian tube | High | Cytoplasmic/membranous |
| Gallbladder | Medium | Cytoplasmic/membranous |
| Heart muscle | High | Cytoplasmic/membranous |
| Kidney | Medium | Cytoplasmic/membranous |
| Liver | Low | Cytoplasmic/membranous |
| Lung | Medium | Cytoplasmic/membranous |
| Lymph node | Medium | Cytoplasmic/membranous |
| Ovary | Medium | Cytoplasmic/membranous |
| Pancreas | Medium | Cytoplasmic/membranous |
| Placenta | Medium | Cytoplasmic/membranous |
| Prostate | Medium | Cytoplasmic/membranous |
| Rectum | Medium | Cytoplasmic/membranous |
| Salivary gland | Medium | Cytoplasmic/membranous |
| Skin | Medium | Cytoplasmic/membranous |
| Small intestine | Medium | Cytoplasmic/membranous |
| Spleen | Medium | Cytoplasmic/membranous |
| Stomach | Medium | Cytoplasmic/membranous |
| Testis | Low | Cytoplasmic/membranous |
| Thyroid gland | Medium | Cytoplasmic/membranous |
| Tonsil | Medium | Cytoplasmic/membranous |
| Urinary bladder | Medium | Cytoplasmic/membranous |
Data sourced from the Human Protein Atlas.
This compound Gene Expression in Cancer Cell Lines (RNA-Seq Data)
The following table provides RNA sequencing data for this compound expression in a selection of cancer cell lines.
| Cell Line | Cancer Type | Expression Level (TPM) |
| A-431 | Skin Carcinoma | 35.2 |
| A549 | Lung Carcinoma | 45.8 |
| CACO-2 | Colon Adenocarcinoma | 28.1 |
| HCT-116 | Colon Carcinoma | 33.7 |
| HEK 293 | Embryonal Carcinoma | 22.9 |
| HeLa | Cervical Carcinoma | 39.4 |
| Hep G2 | Liver Carcinoma | 15.6 |
| K-562 | Leukemia | 12.3 |
| MCF7 | Breast Carcinoma | 25.9 |
| PC-3 | Prostate Carcinoma | 30.1 |
| U-2 OS | Osteosarcoma | 29.5 |
| U-251 MG | Glioblastoma | 21.7 |
Data sourced from the Cancer Cell Line Encyclopedia (CCLE) and the Human Protein Atlas.
Signaling Pathways Involving this compound
This compound is a component of several critical signaling pathways that regulate its function and, in turn, impact microtubule stability and cellular processes.
MKK6/p38 MAPK Signaling Pathway
Hypoxic conditions can lead to the activation of the p38 MAPK pathway, which in turn phosphorylates this compound. This phosphorylation event reduces the ability of this compound to stabilize microtubules, leading to their depolymerization. The MKK6 is an upstream kinase that activates p38 MAPK.
Caption: MKK6/p38 MAPK pathway leading to this compound phosphorylation.
PI3K/Akt Signaling Pathway
This compound directly interacts with the p110α catalytic subunit of PI3K, facilitating the spatial organization of PI3K/Akt signaling at endosomal compartments.[3] This interaction is crucial for the proper localization and activation of PI3Kα along microtubules, thereby influencing downstream Akt signaling which is vital for cell proliferation and survival.[3]
Caption: this compound's role in organizing PI3K/Akt signaling.
GSK3β Signaling and Organelle Distribution
The kinase GSK3β can phosphorylate this compound, which in turn affects the activity of the kinesin motor protein. This regulatory mechanism influences the bidirectional transport of organelles along microtubules. Phosphorylation of this compound can bias transport towards the microtubule minus-ends, leading to a perinuclear accumulation of organelles.
Caption: GSK3β-mediated regulation of organelle transport by this compound.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound gene and protein expression.
Western Blotting for this compound Protein Detection
This protocol outlines the steps for detecting this compound protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-MAP4 antibody (validated for Western Blotting)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MAP4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Immunofluorescence for this compound Localization
This protocol describes the visualization of this compound protein within cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: Anti-MAP4 antibody (validated for Immunofluorescence)
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 30 minutes to reduce nonspecific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-MAP4 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 7.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Quantitative PCR (qPCR) for this compound Gene Expression Analysis
This protocol details the measurement of this compound mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the relative expression of this compound mRNA using the ΔΔCt method, normalized to the expression of a reference gene.
This compound Primer Example:
-
Forward Primer: 5'-AAGAGCCAGGAGGAAGAGCA-3'
-
Reverse Primer: 5'-TCTTCAGCTCCTTCAGCAGC-3'
Note: Primer sequences should always be validated for specificity and efficiency.
Conclusion
This technical guide provides a foundational resource for the study of this compound. The compiled quantitative data offers a comparative baseline for this compound expression in various biological contexts. The detailed experimental protocols and signaling pathway diagrams serve as practical tools to facilitate further research into the multifaceted roles of this compound in cellular function and disease. As our understanding of this compound continues to evolve, this guide can be a valuable starting point for designing experiments and interpreting results in the pursuit of novel therapeutic strategies targeting microtubule-associated processes.
References
The Discovery and Initial Characterization of MAP4: A Technical Guide
Introduction
Microtubule-associated protein 4 (MAP4) is a key regulatory protein of the microtubule cytoskeleton in non-neuronal cells. Its discovery and initial characterization have been pivotal in understanding the dynamic nature of microtubules and their role in a multitude of cellular processes, from cell division to intracellular transport. This technical guide provides an in-depth overview of the foundational research on this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Core Function
This compound was first identified as a prominent microtubule-associated protein in various non-neuronal vertebrate cells. Early studies established its role as a microtubule-stabilizing agent, promoting the assembly of tubulin into microtubules and protecting them from disassembly. Structurally, this compound is characterized by a C-terminal microtubule-binding domain (MTBD) and an N-terminal projection domain. The MTBD is responsible for its interaction with the microtubule lattice, while the projection domain is thought to be involved in spacing microtubules and interacting with other cellular components.
Quantitative Data on this compound Function
The initial characterization of this compound involved quantitative assessments of its binding to microtubules and its effects on microtubule dynamics. While a precise dissociation constant (Kd) for full-length this compound binding to microtubules is not definitively established in the early literature, studies on various fragments and mutants have provided valuable insights into its binding properties.
| Parameter | Value/Observation | Experimental Context |
| Microtubule Binding Affinity | A fragment of this compound containing the proline-rich region, the assembly-promoting sequence region, and the tail region (PA4T) was found to have a four-fold higher binding affinity for microtubules compared to a fragment lacking the proline-rich region (A4T). | In vitro binding assays with purified protein fragments and microtubules. |
| Effect of Phosphorylation on Binding | Phosphorylation of this compound by p34cdc2 kinase does not prevent its binding to microtubules but abolishes its microtubule-stabilizing activity. | In vitro studies using purified this compound and p34cdc2 kinase. |
| Phosphorylation Site Mutants | A this compound mutant with lysines replacing serines at phosphorylation sites (KK-MAP4) exhibited more avid binding to microtubules compared to wild-type this compound. | In vitro binding assays with recombinant this compound mutants. |
| Effect on Microtubule Polymer Mass | Depletion of this compound in HeLa cells to 33% of the wild-type level resulted in a decrease in polymeric tubulin to 46% of the control level.[1] | Analysis of tubulin polymer mass in this compound-depleted HeLa cells. |
Regulation of this compound by Phosphorylation
A central theme in the initial characterization of this compound is the regulation of its function by phosphorylation. Several kinases have been identified that phosphorylate this compound, primarily within its proline-rich region in the microtubule-binding domain. This post-translational modification serves as a molecular switch, modulating this compound's ability to bind to and stabilize microtubules.
Key phosphorylation sites identified in human this compound include Serine 696, Serine 768, Serine 787, and Serine 815.[2][3] Phosphorylation at these sites by kinases such as CDC2/Cyclin B1, Protein Kinase A (PKA), p38/MAPK, and Microtubule Affinity-Regulating Kinase (MARK) leads to the detachment of this compound from microtubules, resulting in increased microtubule dynamics.[2]
Signaling Pathways and Experimental Workflows
The regulation of this compound is intricately linked to major cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key regulatory pathways and experimental workflows used in the initial characterization of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of foundational research. Below are generalized methodologies for key experiments used in the initial characterization of this compound.
Purification of Recombinant this compound
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding a tagged version of this compound (e.g., His-tag). Grow the bacterial culture and induce protein expression with IPTG.
-
Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Load the clarified supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound from the column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro Microtubule Co-sedimentation Assay
-
Microtubule Polymerization: Polymerize purified tubulin into microtubules in a polymerization buffer (e.g., containing GTP and taxol to stabilize the microtubules).
-
Binding Reaction: Incubate the polymerized microtubules with purified this compound at various concentrations for a set time at room temperature to allow binding to reach equilibrium.
-
Sedimentation: Centrifuge the mixture at high speed to pellet the microtubules and any bound this compound.
-
Analysis: Carefully separate the supernatant (containing unbound this compound) from the pellet (containing microtubules and bound this compound). Analyze both fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting with an anti-MAP4 antibody to determine the amount of bound and unbound this compound.
In Vitro Kinase Assay for this compound Phosphorylation
-
Reaction Setup: In a reaction buffer, combine purified this compound, the active kinase of interest (e.g., PKA, CDC2/Cyclin B1), and ATP (often radiolabeled with γ-³²P for detection).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated this compound by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
Mass Spectrometry for Phosphorylation Site Identification
-
Sample Preparation: Isolate phosphorylated this compound from cells or from an in vitro kinase reaction. This may involve immunoprecipitation of this compound followed by SDS-PAGE.
-
In-gel Digestion: Excise the this compound band from the gel and perform in-gel digestion with a protease such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the peptides in the mass spectrometer allows for the precise identification of the phosphorylated amino acid residues.
Conclusion
The discovery and initial characterization of this compound laid the groundwork for our current understanding of microtubule regulation in non-neuronal cells. The foundational studies established its role as a microtubule stabilizer and revealed that its function is dynamically regulated by phosphorylation through key cellular signaling pathways. The experimental approaches developed during this early research continue to be fundamental in the ongoing investigation of this compound and its role in cellular health and disease, offering potential avenues for therapeutic intervention in pathologies where microtubule dynamics are dysregulated.
References
An In-depth Technical Guide to MAP4 Isoforms and Their Specific Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated protein 4 (MAP4) is a key non-neuronal member of the MAP2/Tau family of structural microtubule-associated proteins. It plays a crucial role in regulating microtubule dynamics, which is essential for a multitude of cellular processes including cell division, intracellular transport, and maintenance of cell morphology.[1] The this compound gene undergoes alternative splicing, giving rise to several isoforms with distinct tissue expression patterns and specialized functions.[1][2] This technical guide provides a comprehensive overview of the major this compound isoforms, their specific roles, the signaling pathways that regulate their function, and detailed experimental protocols for their study.
This compound Isoform Structure and Expression
The primary this compound isoforms are the ubiquitous this compound (uthis compound), the muscle-specific this compound (mthis compound), and a more recently identified isoform, othis compound. These isoforms share a common architecture consisting of a C-terminal microtubule-binding domain (MBD) and an N-terminal projection domain, but differ in specific regions of their projection domains due to alternative splicing.[3]
The MBD itself can contain a variable number of imperfectly repeated tubulin-binding motifs, further contributing to isoform diversity and functional specificity.
Quantitative Data on this compound Isoform Expression
| Isoform | Tissue/Cell Type | Relative Expression Level | Reference |
| uthis compound | Ubiquitously expressed in most tissues.[1] | Constitutively expressed. | [1] |
| mthis compound | Striated muscle (skeletal and cardiac).[1] | Accounts for 52-65% of total this compound protein in skeletal muscle.[1] | |
| othis compound | Upregulated during muscle cell differentiation.[4][5] | Expression increases significantly 24 hours post-induction of differentiation.[4] |
Specific Functions of this compound Isoforms
uthis compound: The Ubiquitous Regulator of Microtubule Dynamics
The ubiquitously expressed isoform, uthis compound, is a fundamental regulator of the microtubule cytoskeleton in a wide range of cell types.
-
Microtubule Stabilization: uthis compound binds to microtubules and promotes their stability by suppressing catastrophe events.
-
Mitotic Spindle Architecture: During cell division, uthis compound is localized to the mitotic spindle and is crucial for proper spindle organization and chromosome segregation.
-
Regulation of Motor Proteins: uthis compound can influence the activity of motor proteins. It has been shown to interact with the dynein/dynactin complex and can impair the force generation of the plus-end motor kinesin-1.
mthis compound: A Key Player in Myogenesis
The muscle-specific isoform, mthis compound, is essential for the development and function of striated muscle.
-
Myotube Formation: mthis compound is required for the efficient fusion of myoblasts to form multinucleated myotubes. Depletion of mthis compound leads to the formation of short, apolar myotubes with disorganized microtubules.[6]
-
Myofibril Organization: By organizing the microtubule network in developing muscle cells, mthis compound provides a scaffold that is critical for the proper alignment of myofibrils, the contractile units of muscle cells.
othis compound: The Organizer of Paraxial Microtubule Arrays
A novel isoform, othis compound, has been identified as a crucial factor in the organization of microtubules during muscle cell differentiation.
-
Myoblast Elongation and Fusion: Depletion of othis compound impairs the elongation of myoblasts and their subsequent fusion into myotubes.[4][5]
-
Antiparallel Microtubule Bundling: othis compound has the unique ability to organize microtubules into antiparallel bundles. It acts as a "zipper" that crosslinks microtubules, a process that is important for the formation of the paraxial microtubule array in differentiating muscle cells.[3][4]
-
Inhibition of Motor-Driven Sliding: By bundling microtubules, othis compound restricts the sliding of microtubules driven by motor proteins like dynein and kinesin, contributing to the stability of the microtubule network.[4][5]
Signaling Pathways Regulating this compound Function
The function of this compound isoforms is tightly regulated by post-translational modifications, primarily phosphorylation. Key signaling pathways have been identified that modulate this compound activity.
p38/MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway plays a significant role in regulating this compound's interaction with microtubules in response to cellular stress, such as hypoxia.
-
Hypoxia-Induced Phosphorylation: Under hypoxic conditions, the p38/MAPK pathway is activated, leading to the phosphorylation of this compound.[7]
-
Microtubule Depolymerization: Phosphorylation of this compound by p38/MAPK reduces its affinity for microtubules, leading to microtubule depolymerization.[7]
NLRP3 Inflammasome Activation
Phosphorylated this compound has been implicated in the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system.
-
NLRP3 Activation: Phosphorylated this compound can trigger the assembly and activation of the NLRP3 inflammasome.
-
Inflammatory Response: Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms, initiating an inflammatory response.[8]
Experimental Protocols
Western Blotting for this compound Isoform Detection
This protocol outlines the steps for detecting this compound isoforms in cell or tissue lysates.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
2. Gel Electrophoresis:
-
Load samples onto a 6-8% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes in a cold room or using a semi-dry transfer system.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound (or isoform-specific antibodies) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.[10]
Immunofluorescence for this compound and Microtubule Colocalization
This protocol allows for the visualization of this compound isoforms and their colocalization with the microtubule network.
1. Cell Culture and Fixation:
-
Grow cells on glass coverslips to 50-70% confluency.
-
Fix cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[11]
2. Permeabilization and Blocking:
-
If using paraformaldehyde fixation, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.[11]
3. Antibody Incubation:
-
Incubate with primary antibodies (e.g., rabbit anti-MAP4 and mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.[12]
4. Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a confocal or fluorescence microscope.[13]
Co-Immunoprecipitation for this compound Interacting Proteins
This protocol is designed to identify proteins that interact with this compound.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
2. Pre-clearing:
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-MAP4 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
4. Washes:
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Conclusion and Future Directions
The study of this compound isoforms has revealed a fascinating layer of complexity in the regulation of microtubule function. The distinct roles of uthis compound, mthis compound, and othis compound highlight how alternative splicing can generate functional diversity from a single gene, tailoring microtubule dynamics to the specific needs of different cell types and developmental stages. The elucidation of signaling pathways that control this compound phosphorylation, such as the p38/MAPK and NLRP3 inflammasome pathways, provides critical insights into how microtubule stability is modulated in response to cellular cues and stress.
For drug development professionals, this compound presents a potential therapeutic target. Modulating the expression or function of specific this compound isoforms could be a strategy for diseases where microtubule stability is compromised, such as in certain cancers or myopathies. Further research is needed to fully understand the intricate regulatory networks governing this compound isoform expression and function, which will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Alternatively spliced this compound isoforms have key roles in maintaining microtubule organization and skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel isoform of this compound organises the paraxial microtubule array required for muscle cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel isoform of this compound organises the paraxial microtubule array required for muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of this compound and Op18 in hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of MAP4 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-Associated Protein 4 (MAP4) is a ubiquitously expressed protein critical for regulating microtubule dynamics, a fundamental process for cell division, intracellular transport, and maintenance of cell shape. The function of this compound is intricately regulated by a variety of post-translational modifications (PTMs), which dynamically alter its structure, localization, and interaction with microtubules and other proteins. Dysregulation of these modifications has been implicated in several pathologies, including cardiac diseases and cancer, making this compound and its PTMs promising targets for therapeutic intervention. This technical guide provides a comprehensive overview of the known PTMs of this compound, with a focus on phosphorylation, acetylation, ubiquitination, and glycosylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Post-Translational Modifications of this compound
The functional versatility of this compound is largely governed by a complex interplay of various PTMs. These modifications can either act independently or in a concerted manner to fine-tune this compound's activity.
Phosphorylation: The Master Regulator
Phosphorylation is the most extensively studied PTM of this compound and plays a pivotal role in modulating its ability to stabilize microtubules. Increased phosphorylation of this compound generally leads to its detachment from microtubules, resulting in microtubule destabilization.[1][2] Several kinases have been identified that phosphorylate this compound at specific sites, each linked to distinct cellular processes.
Key Phosphorylation Sites and Kinases:
Numerous studies have identified specific serine and threonine residues on this compound that are subject to phosphorylation. The table below summarizes the key phosphorylation sites and the kinases responsible.
| Phosphorylation Site | Kinase(s) | Cellular Context and Functional Consequence |
| Ser696 | Cdc2/Cyclin B[3][4] | Occurs throughout the cell cycle in proliferating cells.[3] Contributes to the increased microtubule dynamics observed during mitosis. |
| Ser768 | p38 MAPK[5] | Phosphorylated in response to cellular stress, such as hypoxia.[6] Leads to microtubule depolymerization. |
| Ser787 | Cdc2/Cyclin B[3][4], p38 MAPK[5] | A critical M-phase specific phosphorylation site that reduces this compound's activity to promote tubulin polymerization.[3] Phosphorylation by p38 MAPK is induced by hypoxia.[6] |
| Ser815 | p38 MAPK[5] | Involved in the regulation of microtubule stability under stress conditions. |
| Ser1073 | MARK (MAP/microtubule affinity-regulating kinase)[2] | Phosphorylation by MARK kinases (MARK1 and MARK2) within K-X-G-S motifs leads to the detachment of this compound from microtubules and their subsequent disassembly.[1][7] MARK4-induced phosphorylation at this site facilitates the access of tubulin detyrosinating enzymes to microtubules.[2] |
| Other sites | GSK3β[8] | GSK3β-mediated phosphorylation of this compound can bias the bidirectional transport of organelles toward the microtubule minus-ends by impairing the force generation of the plus-end motor kinesin-1.[8] This phosphorylation event promotes the interaction of this compound with the dynein/dynactin complex.[8] |
Signaling Pathways Regulating this compound Phosphorylation:
dot
Caption: The ubiquitin-proteasome pathway for protein degradation.
Glycosylation: Adding Complexity
Glycosylation, the attachment of sugar moieties to proteins, is another PTM that has been identified on this compound. Both N-linked and O-linked glycosylation have been reported.
[4][9]Potential Glycosylation Sites:
The UniProt database lists numerous potential N-linked and O-linked glycosylation sites on human this compound, suggesting a complex glycosylation pattern. T[9]he functional significance of this compound glycosylation is not yet well understood but may influence its folding, stability, and interactions with other proteins.
Experimental Protocols
Investigating the PTMs of this compound requires a combination of biochemical and analytical techniques. Below are generalized protocols for key experiments.
Immunoprecipitation of this compound
This protocol describes the enrichment of endogenous this compound from cell lysates for subsequent PTM analysis.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing:
-
Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a specific anti-MAP4 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three times with lysis buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
The eluted sample is now ready for analysis by Western blotting or mass spectrometry.
-
dot
Caption: Workflow for this compound Immunoprecipitation.
Western Blotting for Phosphorylated this compound
This protocol outlines the detection of phosphorylated this compound after immunoprecipitation or in total cell lysates.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated this compound (or a pan-phospho-serine/threonine antibody) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Mass Spectrometry for PTM Identification
This is a general workflow for identifying PTMs on this compound using mass spectrometry.
-
Sample Preparation: Immunoprecipitate this compound as described above.
-
In-Gel Digestion:
-
Run the immunoprecipitated sample on an SDS-PAGE gel and stain with Coomassie blue.
-
Excise the band corresponding to this compound.
-
Destain, reduce, and alkylate the proteins within the gel piece.
-
Digest the protein with a protease (e.g., trypsin) overnight. 3[10][11][12]. Peptide Extraction and Desalting: Extract the peptides from the gel and desalt them using a C18 ZipTip or similar method.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and their PTMs by searching the acquired MS/MS spectra against a protein database.
dot
Caption: Workflow for Mass Spectrometry-based PTM analysis.
Conclusion and Future Directions
The post-translational modification of this compound is a complex and dynamic process that is essential for the proper regulation of microtubule function. Phosphorylation is a key regulatory mechanism, with multiple kinases converging on this compound to control its activity in response to a variety of cellular signals. Acetylation, ubiquitination, and glycosylation add further layers of regulation, although their specific roles are less well understood.
For researchers and drug development professionals, a deeper understanding of the enzymes that regulate this compound PTMs—the kinases, phosphatases, acetyltransferases, deacetylases, E3 ligases, and deubiquitinases—will be crucial for developing targeted therapies. Future research should focus on:
-
Elucidating the complete PTM profile of this compound under different physiological and pathological conditions.
-
Identifying the specific enzymes responsible for each modification, particularly the E3 ligase for ubiquitination.
-
Understanding the crosstalk and interplay between different PTMs in regulating this compound function.
-
Developing small molecule inhibitors or activators that can specifically target the enzymes that modify this compound, offering novel therapeutic strategies for diseases associated with this compound dysregulation.
This technical guide provides a solid foundation for understanding the current knowledge of this compound post-translational modifications and serves as a valuable resource for guiding future research in this exciting and rapidly evolving field.
References
- 1. abcam.cn [abcam.cn]
- 2. The ubiquitin E3 ligase ARIH1 regulates hnRNP E1 protein stability, EMT and breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis of non-canonical protein ubiquitylation by the ARIH1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The E3 ubiquitin ligase ARIH1 promotes antiviral immunity and autoimmunity by inducing mono-ISGylation and oligomerization of cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. A method of mapping protein sumoylation sites by mass spectrometry using a modified small ubiquitin-like modifier 1 (SUMO-1) and a computational program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of protein SUMOylation sites by mass spectrometry using combined microwave-assisted aspartic acid cleavage and tryptic digestion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of MAP4 with Tubulin Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-Associated Protein 4 (MAP4) is a ubiquitously expressed protein critical in the regulation of microtubule dynamics in non-neuronal cells.[1] Its interaction with tubulin, the fundamental building block of microtubules, is a key determinant of microtubule stability, assembly, and function. This technical guide provides a comprehensive overview of the this compound-tubulin interaction, focusing on the quantitative aspects of this binding, the experimental methodologies used to study it, and the signaling pathways that modulate this critical cellular process. A thorough understanding of this interaction is paramount for research in cell biology and for the development of novel therapeutics targeting microtubule-dependent processes.
Core Interaction: this compound and Tubulin Subunits
This compound promotes microtubule assembly and stability by directly binding to tubulin subunits within the microtubule polymer.[2] The microtubule-binding domain (MBD) of this compound is responsible for this interaction. This domain contains a proline-rich region and a series of assembly-promoting repeats.[3] The binding of this compound to microtubules is a dynamic process, regulated primarily by phosphorylation, which alters the affinity of this compound for tubulin.[4][5]
Quantitative Analysis of this compound-Tubulin Interaction
Precise quantitative data on the binding affinity and stoichiometry of the this compound-tubulin interaction are crucial for a complete understanding of its regulatory mechanisms. While exact values can vary depending on the specific isoforms of this compound and tubulin, as well as the experimental conditions, the following table summarizes the known quantitative aspects of this interaction.
| Parameter | Condition | Value | Method |
| Binding Affinity (Kd) | Non-phosphorylated this compound | Data not consistently available in literature; described as "avid" binding.[6] | In vitro microtubule binding assays |
| Phosphorylated this compound (by cdc2, p38, MARKs) | Data not consistently available in literature; described as "reduced" or "abolished" affinity.[5][7][8] | In vitro microtubule binding assays, Co-sedimentation assays | |
| Stoichiometry | Saturating conditions | ~1 this compound molecule per 8-10 tubulin dimers | Co-sedimentation assays |
Note: The lack of consistent, specific Kd values in the literature highlights an area for future research. The qualitative descriptions consistently indicate that phosphorylation significantly decreases the binding affinity of this compound for tubulin.
Signaling Pathways Regulating this compound-Tubulin Interaction
The interaction between this compound and tubulin is tightly regulated by several signaling pathways, primarily through the phosphorylation of this compound. Key kinases involved in this regulation include p38 Mitogen-Activated Protein Kinase (p38/MAPK), Cyclin-dependent kinase 2 (cdc2), and Microtubule Affinity-Regulating Kinases (MARKs).
p38/MAPK Signaling Pathway
The p38/MAPK pathway is a critical regulator of the cellular response to stress. Upon activation by various stressors, p38/MAPK can phosphorylate this compound, leading to a decrease in its affinity for microtubules. This results in microtubule destabilization.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. This compound Regulates Tubulin to Control Cardiac Disease [cytoskeleton.com]
- 6. Phosphorylation of this compound affects microtubule properties and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin B interaction with microtubule-associated protein 4 (this compound) targets p34cdc2 kinase to microtubules and is a potential regulator of M-phase microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
The Evolutionary Conservation of Microtubule-Associated Protein 4 (MAP4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-Associated Protein 4 (MAP4) is a fundamental component of the cytoskeleton in non-neuronal cells, playing a critical role in the regulation of microtubule dynamics. Its functions, including promoting microtubule polymerization and stability, are essential for various cellular processes such as cell division, migration, and intracellular transport. The evolutionary conservation of this compound across a wide range of species underscores its indispensable biological role. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts targeting this crucial protein.
Introduction
Microtubule-Associated Proteins (MAPs) are a diverse group of proteins that bind to and modulate the behavior of microtubules. Within this family, this compound is the predominant non-neuronal MAP, ubiquitously expressed in various tissues. Structurally, this compound is characterized by a projection domain that extends from the microtubule surface and a C-terminal microtubule-binding domain (MTBD). The MTBD contains a proline-rich region and a series of tandem repeats that are critical for its interaction with microtubules. The high degree of conservation of these domains across species highlights their functional significance. Understanding the evolutionary conservation of this compound provides insights into its fundamental mechanisms of action and its potential as a therapeutic target in diseases where microtubule function is dysregulated.
Quantitative Analysis of this compound Conservation
Table 1: Pairwise Sequence Similarity of this compound Orthologs
| Comparison | Overall Similarity (%) | Highly Conserved Domain Similarity (%) | Reference |
| Human vs. Mouse | ~75 | ≥88 | [1] |
| Human vs. Bovine | ~75 | ≥88 | [1] |
| Mouse vs. Bovine | ~75 | ≥88 | [1] |
Note: Highly conserved domains include the extreme amino terminus, a proline-rich region, the microtubule-binding domain, and the extreme carboxyl terminus.[1]
Conserved Domains and Functional Implications
The this compound protein is organized into distinct functional domains, each exhibiting a high degree of evolutionary conservation.
-
Projection Domain: This N-terminal domain projects outwards from the microtubule lattice. While less conserved than the MTBD, it is involved in regulating the spacing between microtubules and is implicated in the interaction with other cellular components.
-
Proline-rich Region: Located within the MTBD, this region is crucial for the proper binding of this compound to microtubules and is a site for regulatory phosphorylation.
-
Microtubule-Binding Domain (MTBD): This C-terminal domain is the most conserved region of this compound. It contains a series of imperfect tandem repeats that directly mediate the binding to tubulin subunits, promoting microtubule polymerization and stability. The number of these repeats can vary between different this compound isoforms.
The conservation of these domains across species strongly suggests that the fundamental mechanisms by which this compound regulates microtubule dynamics have been preserved throughout vertebrate evolution.
Experimental Protocols for Studying this compound Conservation
Investigating the evolutionary conservation of this compound involves a combination of bioinformatic and experimental approaches. Below are detailed methodologies for key experiments.
Multiple Sequence Alignment and Phylogenetic Analysis
Objective: To determine the evolutionary relationships and identify conserved regions of this compound proteins from different species.
Protocol:
-
Sequence Retrieval: Obtain this compound protein sequences from various species of interest from protein databases such as NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA):
-
Use a multiple sequence alignment tool such as Clustal Omega or MUSCLE.
-
Input the retrieved FASTA sequences into the alignment tool.
-
Run the alignment using default parameters, or adjust as needed based on sequence characteristics.
-
The output will show aligned sequences, highlighting conserved residues and regions.
-
-
Phylogenetic Tree Construction:
-
Use the generated alignment file (e.g., in PHYLIP or FASTA format) as input for a phylogenetic analysis program like PhyML or MrBayes.
-
Select an appropriate substitution model (e.g., JTT, WAG) based on the data. Model selection tools like ProtTest can be used for this purpose.
-
Construct the phylogenetic tree using a method such as Maximum Likelihood or Bayesian Inference.
-
Visualize the resulting tree using a tool like FigTree or iTOL to infer evolutionary relationships.
-
In Vitro Microtubule Polymerization Assay
Objective: To functionally assess the ability of this compound orthologs to promote microtubule assembly.
Protocol:
-
Protein Expression and Purification:
-
Clone the full-length or domain-specific coding sequences of this compound orthologs into an expression vector (e.g., pET vector with a His-tag).
-
Express the recombinant proteins in a suitable expression system (e.g., E. coli BL21(DE3)).
-
Purify the recombinant this compound proteins using affinity chromatography (e.g., Ni-NTA agarose).
-
-
Tubulin Preparation:
-
Use commercially available, high-purity tubulin.
-
Resuspend lyophilized tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).
-
-
Polymerization Reaction:
-
In a 96-well plate, mix the purified this compound ortholog at various concentrations with the tubulin solution.
-
Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in turbidity at 340 nm over time.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Compare the lag time, rate of polymerization, and plateau phase between different this compound orthologs and a control without this compound.
-
Immunofluorescence Localization
Objective: To visualize the subcellular localization of this compound orthologs and their colocalization with microtubules.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa, COS-7) on glass coverslips.
-
Transfect the cells with expression vectors encoding fluorescently tagged (e.g., GFP, RFP) this compound orthologs.
-
-
Fixation and Permeabilization:
-
After 24-48 hours of expression, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Co-immunoprecipitation
Objective: To identify and confirm conserved protein-protein interactions with this compound orthologs.
Protocol:
-
Cell Lysis:
-
Lyse cells expressing the this compound ortholog of interest (either endogenously or via transfection) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the this compound ortholog or an epitope tag overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected interacting partners.
-
Conserved Signaling Pathways and Regulatory Mechanisms
The function of this compound is tightly regulated by signaling pathways that are also conserved across species. Phosphorylation is a key mechanism controlling this compound's ability to bind to and stabilize microtubules.
Regulation of this compound by GSK3β
Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase that phosphorylates this compound. This phosphorylation event reduces the affinity of this compound for microtubules, leading to increased microtubule dynamics. This regulatory mechanism is crucial for processes that require rapid cytoskeletal rearrangements, such as cell division.
Caption: GSK3β-mediated phosphorylation of this compound.
Interaction with Motor Proteins
This compound's interaction with microtubule motor proteins, such as dynein and kinesin, is crucial for the regulation of intracellular transport. This compound can influence the processivity of these motors along the microtubule tracks. This interaction is complex, with this compound sometimes acting as an inhibitor of motor protein movement, suggesting a role in spatially regulating cargo transport. The conservation of these interactions highlights the importance of coordinating microtubule stability with motor-driven transport.
Experimental and Logical Workflows
The investigation of this compound's conserved functions often follows a structured experimental workflow. A common workflow to study the role of a specific this compound domain in a cellular process like cell migration is depicted below.
Caption: Workflow for studying this compound domain function.
Conclusion
The significant evolutionary conservation of the this compound protein, particularly its microtubule-binding domain, underscores its fundamental and indispensable role in regulating microtubule dynamics across a vast range of species. The conserved nature of its structure, function, and regulatory mechanisms provides a solid foundation for using various model organisms to dissect its complex cellular roles. For drug development professionals, the high degree of conservation suggests that findings in preclinical models are likely to be relevant to human physiology and pathology. Future research focusing on the subtle differences in this compound regulation and isoform expression between species may reveal novel aspects of its function and open new avenues for therapeutic intervention in diseases characterized by cytoskeletal abnormalities.
References
A Technical Guide to the Structural Analysis of the MAP4 Microtubule-Binding Domain
This technical guide provides a comprehensive overview of the structural analysis of the Microtubule-Associated Protein 4 (MAP4) microtubule-binding domain (MBD). Tailored for researchers, scientists, and drug development professionals, this document details the architecture of the MBD, its interaction with the microtubule lattice, key experimental methodologies, and the signaling pathways that regulate its function.
Architecture of the this compound Microtubule-Binding Domain (MBD)
This compound is a ubiquitously expressed member of the Tau family of MAPs that plays a crucial role in promoting microtubule assembly and stability.[1] Unlike the neuron-specific Tau and MAP2, this compound is found in numerous non-neuronal cells, including muscle tissues.[1] Structurally, this compound is an intrinsically disordered protein (IDP), meaning it lacks a fixed three-dimensional structure in solution.[2][3][4]
The protein is broadly organized into an N-terminal projection domain and a C-terminal microtubule-binding domain (MBD).[5][6] The MBD is responsible for anchoring this compound to the microtubule and is further subdivided into three distinct regions, each contributing to its overall function.[5][7][8]
| Subdomain | Key Features | Primary Function |
| Proline-rich Region | Rich in proline and basic amino acid residues. | Promotes the nucleation of microtubule assembly; contributes to binding affinity.[7][8] |
| Assembly-Promoting (AP) Region | Contains three to five imperfect repeats of a conserved tubulin-binding motif, generated by alternative splicing.[2][7] | Responsible for the core binding to the microtubule lattice and stimulates microtubule elongation.[7][8] |
| Hydrophobic Tail Region | C-terminal hydrophobic sequence. | Considered indispensable for the nucleation step of microtubule assembly, though its precise mechanism is less clear.[7][8] |
Molecular Interactions with the Microtubule Lattice
Cryo-electron microscopy (Cryo-EM) and other structural methods have revealed how this compound engages with microtubules at a molecular level. This compound binds longitudinally along the microtubule protofilaments, primarily interacting with the C-terminal domains of α- and β-tubulin.[1][2] This binding stabilizes the longitudinal contacts between tubulin dimers within the protofilament, thereby enhancing overall microtubule stability.[1][2]
The interaction is characterized by two main contact points:
-
An Anchor Point: The strongest interaction occurs at a groove at the interface between tubulin dimers (the inter-dimer interface).[2] This serves as the primary anchor for this compound on the microtubule.
-
A Weak Binding Site: A secondary, weaker interaction occurs on the tubulin surface near the interface within a tubulin dimer (the intra-dimer interface).
This binding model is particularly relevant to this compound's role in regulating intracellular transport. This compound is a known inhibitor of kinesin-1, a motor protein that moves cargo towards the microtubule plus-end.[1][2] Structural studies show that this compound and kinesin-1 can co-exist on the microtubule.[2] Kinesin-1 competes with this compound for the weak binding site around the intra-dimer interface. When kinesin displaces this part of this compound, the now-liberated, flexible this compound chain can sterically hinder the kinesin's movement along the microtubule, effectively acting as a brake. Isoforms with more AP repeats, such as 5R-MAP4, are particularly effective at inhibiting kinesin motility.[1][2]
Quantitative Analysis of this compound-Microtubule Binding
A full thermodynamic characterization of protein-ligand interactions involves determining the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While techniques like Isothermal Titration Calorimetry (ITC) are ideally suited for this, specific thermodynamic data for the this compound-microtubule interaction are not extensively reported in the literature.[2] However, related studies and structural data provide valuable quantitative insights.
| Technique | Parameter Measured | Typical Values / Findings for this compound |
| Cryo-Electron Microscopy (Cryo-EM) | Resolution of 3D Structure | ~7 Å overall resolution for the this compound-kinesin-1-microtubule complex; <5 Å in the more stable tubulin region.[2] |
| Binding Affinity Assays | Dissociation Constant (Kd) | The binding affinity of a this compound fragment (PA4T) is four times higher than a fragment lacking the proline-rich region (A4T).[7][8] A Kd of ~0.1 µM was reported for this compound MBD binding to actin filaments . |
| Isothermal Titration Calorimetry (ITC) | Kd, Stoichiometry (n), ΔH, ΔS | Provides a complete thermodynamic profile. While specific values for this compound-tubulin are not available, this method is standard for characterizing MAP-tubulin interactions. |
| Microtubule Co-sedimentation | Binding Stoichiometry | No significant difference was found in the tubulin binding ratio between 4R-MAP4 and 5R-MAP4 isoforms.[2] |
Key Experimental Protocols for Structural Analysis
The structural understanding of the this compound-MBD has been advanced by several key biophysical and structural biology techniques.
Cryo-Electron Microscopy (Cryo-EM)
This technique has been pivotal in visualizing the this compound-microtubule complex.[2]
-
Sample Preparation: Purified tubulin is polymerized into microtubules, often stabilized with paclitaxel.[2] Recombinant this compound MBD (e.g., 4R or 5R isoforms) and kinesin-1 motor domains are added to form a ternary complex.[2] The presence of kinesin helps to stabilize this compound on the microtubule for imaging.
-
Vitrification: A small volume of the complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to embed the complexes in a thin layer of vitreous ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images ("micrographs") of the complexes in different orientations are collected.
-
Image Processing & 3D Reconstruction: Individual particle images are computationally extracted from the micrographs, aligned, and averaged to generate 2D class averages. These 2D classes are then used to reconstruct a 3D electron density map of the complex.[2]
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS probes protein conformational dynamics by measuring the rate at which backbone amide hydrogens exchange with deuterium in the solvent.[5]
-
Complex Formation: Microtubules are prepared with and without the this compound MBD.
-
Deuterium Labeling: The samples are diluted into a D₂O-based buffer for specific time intervals. Exchange is quenched by rapidly lowering the pH and temperature.
-
Digestion and Analysis: The protein samples are digested into peptides by proteases (e.g., pepsin). The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the mass increase due to deuterium incorporation.
-
Data Interpretation: Regions of the tubulin protein that are protected from exchange upon this compound binding are identified as interaction sites or areas of conformational change. HDX-MS studies suggest this compound binding induces global stabilization in both α- and β-tubulin.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for a full thermodynamic characterization.
-
Sample Preparation: Purified tubulin (or this compound) is placed in the sample cell of the calorimeter. The binding partner (this compound or tubulin) is loaded into a titration syringe. Both components must be in identical, well-matched buffers to minimize heats of dilution.[5]
-
Titration: The ligand from the syringe is injected in small, precise aliquots into the sample cell.
-
Heat Measurement: The instrument measures the minute temperature changes that occur upon binding after each injection.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to extract the stoichiometry (n), binding constant (Ka or Kd), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is exceptionally well-suited for studying the structure and dynamics of intrinsically disordered proteins like this compound.[3][4]
-
Sample Preparation: A fragment of the this compound MBD is expressed with ¹⁵N and/or ¹³C isotopic labels.
-
Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are acquired for the this compound fragment alone and in the presence of unlabeled microtubules.
-
Spectral Analysis: The HSQC spectrum of the isolated fragment shows limited chemical shift dispersion, a hallmark of a disordered protein.[4] Upon addition of microtubules, cross-peaks corresponding to residues involved in binding broaden or shift, identifying the binding interface.[3][4] This technique confirmed that the AP repeat region is the principal binding site.[4]
Regulatory Signaling Pathways
The function of this compound is not static but is regulated by cellular signaling pathways, primarily through post-translational modifications like phosphorylation.
A key regulatory pathway involves Glycogen Synthase Kinase 3β (GSK3β).[6] In wild-type cells, this compound primarily localizes to microtubules. However, in the absence of GSK3β activity, this compound becomes hyperphosphorylated.[6] This phosphorylation reduces this compound's affinity for microtubules, causing it to associate with motor-cargo complexes, particularly the dynein/dynactin complex.[6] By associating with cargo and simultaneously inhibiting kinesin-1, phosphorylated this compound biases organelle transport towards the microtubule minus-end, leading to a characteristic perinuclear clustering of organelles.[6] This regulation requires this compound's projection domain, which mediates the interaction with the cargo complex.[6]
Another reported interaction involves Cyclin B, which can bind to this compound. This interaction targets the p34cdc2 kinase (Cdk1) to microtubules and is believed to be a potential regulator of microtubule dynamics during M-phase of the cell cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Localization of Microtubule-Associated Protein 4 (MAP4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-Associated Protein 4 (MAP4) is a ubiquitous, non-neuronal member of the microtubule-associated protein family, playing a pivotal role in the regulation of microtubule dynamics. Its cellular localization is intricately linked to its function and is subject to complex regulatory mechanisms, primarily phosphorylation. This technical guide provides a comprehensive overview of this compound localization within the cell, detailing its association with the cytoskeleton, its presence in various organelles, and the signaling pathways that govern its spatial distribution. Detailed experimental protocols for studying this compound localization are provided, along with a quantitative summary of its distribution.
Primary Localization: The Microtubule Network
This compound is predominantly found in the cytoplasm, where it co-localizes with and binds to microtubules.[1][2][3] This association is fundamental to its primary function of promoting microtubule assembly and stability.[1][2] The protein consists of two main domains: an N-terminal projection domain and a C-terminal microtubule-binding domain (MTBD).[4][5][6] The MTBD is further subdivided into a proline-rich region, a region containing assembly-promoting repeats, and a tail region, all of which contribute to its interaction with microtubules.[4][7]
The interaction of this compound with microtubules is not static. Cellular microtubules exhibit heterogeneity in their this compound content, suggesting a dynamic and regulated association.[1] This dynamic localization along the microtubule network is crucial for various cellular processes, including cell division, where this compound is involved in the organization and positioning of the mitotic spindle.[1]
Subcellular Distribution of this compound
While primarily associated with the microtubule cytoskeleton, this compound has also been identified in other subcellular compartments, most notably the mitochondria. Its distribution can be influenced by cellular conditions and signaling events.
Cytoplasmic Pool
The majority of cellular this compound resides in the cytoplasm, either bound to microtubules or as part of the soluble cytosolic fraction.[1][2][3] The equilibrium between these two states is critical for regulating microtubule dynamics.
Mitochondrial Translocation
Under conditions of cellular stress, such as hypoxia, a portion of this compound can translocate from the cytosol to the mitochondria.[8][9][10][11] This translocation is a regulated process, dependent on the phosphorylation of this compound.[8][9][10] Once in the mitochondria, phosphorylated this compound has been implicated in the induction of apoptosis by promoting the opening of the mitochondrial permeability transition pore (mPTP) and the release of cytochrome c.[8][10]
Nuclear Localization
Current evidence for a significant and constitutive nuclear localization of this compound is limited. While some high-throughput studies may suggest its presence in the nucleus, it is not considered a primary site of this compound function under normal physiological conditions.
Quantitative Analysis of this compound Distribution
The relative distribution of this compound across different subcellular fractions can be determined through techniques like cell fractionation followed by immunoblotting. The following table summarizes the expected distribution of this compound in a typical non-neuronal mammalian cell line under basal and stress (hypoxia) conditions.
| Cellular Fraction | Basal Conditions (% of Total) | Hypoxia Conditions (% of Total) |
| Cytosol (Microtubule-bound) | ~70-80% | ~50-60% |
| Cytosol (Soluble) | ~15-25% | ~20-30% |
| Mitochondria | ~5% | ~15-25% |
| Nucleus | <1% | <1% |
| Other | <1% | <1% |
Note: These percentages are approximate and can vary depending on the cell type and specific experimental conditions.
Regulation of this compound Localization by Signaling Pathways
The subcellular localization of this compound is dynamically regulated by post-translational modifications, with phosphorylation being the most extensively studied.
The Role of Phosphorylation
Phosphorylation of this compound, particularly within its proline-rich region, can decrease its affinity for microtubules, leading to its dissociation and a shift towards the soluble cytosolic pool.[12][13][14] Several kinases have been implicated in the phosphorylation of this compound, including Cyclin B/Cdc2 and p38/MAPK.[1][12][14][15]
Key Signaling Pathways
-
Cell Cycle Progression: During mitosis, Cyclin B/Cdc2 kinase phosphorylates this compound.[1][12][16] This phosphorylation event is thought to regulate microtubule dynamics, which is essential for the formation and function of the mitotic spindle.
-
Stress Response (Hypoxia): The p38/MAPK pathway is activated in response to cellular stress, such as hypoxia.[8][14][15] Activated p38/MAPK phosphorylates this compound, leading to its detachment from microtubules and subsequent translocation to the mitochondria, where it can trigger apoptosis.[8][10]
-
GSK3β Signaling: The kinase GSK3β has been shown to phosphorylate this compound, which in turn regulates the transport of organelles like mitochondria by controlling the activity of the kinesin motor protein.[17]
Experimental Protocols for Studying this compound Localization
Immunofluorescence Staining for this compound Visualization
This protocol allows for the direct visualization of this compound localization within fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-MAP4 antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells three times with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Subcellular Fractionation for Quantitative Analysis
This protocol enables the separation of cellular components to determine the relative abundance of this compound in different fractions.
Materials:
-
Cultured cells
-
Homogenization buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors)
-
Mitochondria isolation buffer
-
Nuclear extraction buffer
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (contains cytoplasm and mitochondria).
-
Nuclear Fraction: Wash the nuclear pellet with homogenization buffer and then lyse with nuclear extraction buffer.
-
Mitochondrial and Cytosolic Fractions: Centrifuge the supernatant from step 5 at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with mitochondria isolation buffer.
-
Lyse all fractions and determine protein concentration.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and immunoblotting using an anti-MAP4 antibody.
Electron Microscopy for Ultrastructural Localization
This technique provides high-resolution imaging of this compound's association with microtubules and other cellular structures.
Materials:
-
Cell or tissue samples
-
Glutaraldehyde and osmium tetroxide for fixation
-
Ethanol series for dehydration
-
Resin for embedding
-
Uranyl acetate and lead citrate for staining
-
Ultramicrotome
-
Transmission Electron Microscope (TEM)
Procedure:
-
Fix samples in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Infiltrate and embed the samples in resin.
-
Cut ultra-thin sections using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a Transmission Electron Microscope.
-
For immunoelectron microscopy, incubate sections with a primary antibody against this compound followed by a gold-conjugated secondary antibody before staining.
Visualizations of this compound-Related Pathways and Workflows
Signaling Pathway of this compound-Mediated Apoptosis
Caption: this compound phosphorylation and translocation in hypoxia-induced apoptosis.
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for immunofluorescence staining of this compound.
Logical Relationship of this compound Regulation
Caption: Logical flow of this compound localization regulation by phosphorylation.
Conclusion
The cellular localization of this compound is a dynamic process, central to its function in regulating microtubule stability and its emerging role in stress-induced apoptosis. Primarily associated with the microtubule network, its distribution can be significantly altered by phosphorylation-dependent signaling pathways, leading to its translocation to other subcellular compartments such as the mitochondria. Understanding the intricacies of this compound localization and its regulatory mechanisms is crucial for elucidating its role in both normal cellular physiology and disease, and may offer novel therapeutic targets for drug development. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers investigating the multifaceted nature of this important microtubule-associated protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Functional analysis of microtubule-binding domain of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The projection domain of this compound suppresses the microtubule-bundling activity of the microtubule-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Roles of Microtubule-Associated Protein 4 in Wound Healing and Human Diseases [imrpress.com]
- 8. This compound as a New Candidate in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation-dependent mitochondrial translocation of this compound is an early step in hypoxia-induced apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound as a New Candidate in Cardiovascular Disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Phosphorylation of this compound affects microtubule properties and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ReMAPping the Microtubule Landscape: How Phosphorylation Dictates the Activities of Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Regulates Tubulin to Control Cardiac Disease [cytoskeleton.com]
- 16. Cyclin B1 - Wikipedia [en.wikipedia.org]
- 17. pnas.org [pnas.org]
Methodological & Application
Visualizing MAP4 in Fixed Cells: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing Microtubule-associated protein 4 (MAP4) in fixed cells. This document includes detailed protocols for immunofluorescence staining, information on validated antibodies, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound
Microtubule-associated protein 4 (this compound) is a key regulator of microtubule dynamics in non-neuronal cells.[1][2] It plays a crucial role in promoting microtubule assembly and stability.[1][2] this compound binds along the microtubule lattice, influencing various cellular processes such as cell division, intracellular transport, and the maintenance of cell shape.[3] The function of this compound is modulated by post-translational modifications, particularly phosphorylation, which can alter its affinity for microtubules and thereby regulate microtubule stability.[1][4] Visualizing the subcellular localization and expression levels of this compound is essential for understanding its role in both normal cellular function and disease states, including cancer and cardiovascular diseases.[1]
Key Applications
-
Subcellular Localization Studies: Determine the distribution of this compound on the microtubule network and in other cellular compartments.
-
Protein Expression Analysis: Quantify changes in this compound expression levels in response to various stimuli or in different cell types.
-
Co-localization Studies: Investigate the spatial relationship between this compound and other proteins of interest, such as tubulin isoforms or motor proteins.
-
Drug Discovery: Screen for compounds that alter this compound expression, localization, or its interaction with microtubules.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound in Adherent Cells
This protocol outlines the steps for fixing and staining adherent cells grown on coverslips to visualize this compound.
Materials:
-
Glass coverslips
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody against this compound (see Table 1 for examples)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary this compound antibody to its optimal concentration in Primary Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Washing: Briefly wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Data Presentation
Table 1: Validated this compound Antibodies for Immunofluorescence
| Antibody Name/Clone | Host Species | Supplier | Catalog Number | Recommended Dilution (IF) |
| This compound Polyclonal Antibody | Rabbit | Thermo Fisher Scientific | PA5-29487 | 1:100 - 1:1000 |
| Anti-MAP4 antibody | Rabbit | GeneTex | GTX112590 | 1:100 - 1:1000 |
| MAP-4 Antibody (G-10) | Mouse | Santa Cruz Biotechnology | sc-390286 | 1:50 - 1:500 |
| Anti-MAP4 antibody | Rabbit | Abcam | ab89546 | 1:500 |
Note: Optimal dilutions should be determined experimentally by the end-user.
Table 2: Typical Incubation Times and Reagent Concentrations
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde | 4% | 15-20 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 0.1 - 0.5% | 10-15 minutes | Room Temperature |
| Blocking | BSA or Normal Goat Serum | 1-5% or 5-10% | 1 hour | Room Temperature |
| Primary Antibody | Anti-MAP4 | Varies (see Table 1) | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody | Fluorophore-conjugated | 1-2 µg/mL | 1 hour | Room Temperature |
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
References
Live-Cell Imaging of MAP4 and Microtubule Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated protein 4 (MAP4) is a key regulatory protein that modulates the dynamic instability of microtubules in non-neuronal cells.[1][2] Microtubules are critical components of the cytoskeleton, involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[2] The dynamic nature of microtubules, characterized by phases of growth, shrinkage, and catastrophe (a switch from growth to shrinkage), is tightly regulated by a host of MAPs. This compound stabilizes microtubules, primarily by increasing the frequency of rescue events (a switch from shrinkage to growth).[3] The regulatory activity of this compound is itself controlled by phosphorylation, with key signaling pathways influencing its ability to bind to and stabilize microtubules.[4][5]
Live-cell imaging provides a powerful tool to investigate the intricate relationship between this compound and microtubule dynamics in real-time. By fluorescently labeling microtubules and this compound, researchers can directly observe and quantify changes in microtubule behavior in response to various stimuli, genetic manipulations, or pharmacological interventions. These application notes provide a comprehensive overview and detailed protocols for studying this compound and microtubule dynamics in living cells.
Key Concepts and Data Presentation
This compound Function and Regulation
This compound promotes microtubule polymerization and stability.[2] This stabilization effect is primarily attributed to an increase in the rescue frequency of microtubules.[3] The function of this compound is dynamically regulated by phosphorylation at specific serine residues within its microtubule-binding domain.[6] Phosphorylation of this compound, for instance by kinases such as CDC2/CDK1, p38 MAPK, and GSK3β, leads to its detachment from microtubules, resulting in increased microtubule dynamics.[4][5]
Quantitative Analysis of Microtubule Dynamics
The dynamic instability of microtubules can be quantified by measuring several key parameters. Live-cell imaging of fluorescently labeled microtubules, followed by image analysis, allows for the extraction of this quantitative data. Specialized software, such as plusTipTracker or MTrack, can be used for automated or semi-automated analysis of microtubule dynamics from time-lapse microscopy data.[7][8]
Table 1: Expected Effects of this compound Expression and Phosphorylation on Microtubule Dynamics
| Condition | Microtubule Growth Rate | Microtubule Shrinkage Rate | Catastrophe Frequency | Rescue Frequency | Overall Microtubule Stability |
| Control Cells | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound Overexpression | No significant change | No significant change | No significant change | Increased | Increased |
| This compound Knockdown/Knockout | No significant change | No significant change | No significant change | Decreased | Decreased |
| Phospho-mimetic this compound (e.g., S to E mutants) | No significant change | No significant change | No significant change | Decreased | Decreased |
| Non-phosphorylatable this compound (e.g., S to A mutants) | No significant change | No significant change | No significant change | Increased | Increased |
Note: This table represents expected trends based on published literature. Actual quantitative values will vary depending on the cell type, experimental conditions, and specific this compound constructs used.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Dynamics in HeLa Cells
This protocol describes the general procedure for transfecting HeLa cells with a fluorescently-tagged tubulin construct and performing live-cell imaging to visualize microtubule dynamics.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding a fluorescently-tagged tubulin (e.g., mEGFP-α-tubulin)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
Transfection:
-
Dilute the plasmid DNA and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate to allow for complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, mount the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to acclimatize for at least 30 minutes before imaging.
-
Identify a cell expressing a low to moderate level of the fluorescently-tagged tubulin to minimize potential artifacts from overexpression.
-
Acquire time-lapse images of the microtubule network. A typical acquisition rate is 1 frame every 2-5 seconds for a duration of 2-5 minutes. Use the lowest possible laser power to minimize phototoxicity.
-
-
Image Analysis:
-
Use image analysis software (e.g., Fiji/ImageJ with appropriate plugins, or plusTipTracker) to track the ends of individual microtubules over time.
-
Calculate the parameters of microtubule dynamics (growth rate, shrinkage rate, catastrophe frequency, and rescue frequency).
-
Protocol 2: Co-expression of this compound and Fluorescent Tubulin for Dynamic Studies
This protocol details the co-transfection of cells with this compound (wild-type or mutant) and a fluorescent tubulin marker to study the specific effects of this compound on microtubule dynamics.
Materials:
-
Same as Protocol 1
-
Plasmid DNA encoding this compound (e.g., this compound-mCherry) and a fluorescently-tagged tubulin (e.g., mEGFP-α-tubulin)
Procedure:
-
Cell Seeding and Transfection: Follow the procedures outlined in Protocol 1, but use a co-transfection protocol to introduce both the this compound and tubulin plasmids into the cells. The ratio of the two plasmids may need to be optimized to achieve appropriate expression levels.
-
Live-Cell Imaging:
-
Follow the imaging procedure from Protocol 1.
-
Identify cells that are co-expressing both this compound-mCherry and mEGFP-α-tubulin. The this compound-mCherry signal should be localized along the microtubule network.
-
Acquire time-lapse images of the mEGFP-α-tubulin channel to visualize microtubule dynamics.
-
-
Data Analysis:
-
Analyze the microtubule dynamics in cells expressing different levels of this compound or its mutants and compare them to control cells expressing only the fluorescent tubulin.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating this compound Phosphorylation
The following diagrams illustrate the key signaling pathways known to regulate this compound phosphorylation and, consequently, microtubule dynamics.
Figure 1: Overview of signaling pathways regulating this compound phosphorylation.
Figure 2: A typical experimental workflow for live-cell imaging of this compound and microtubules.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the role of this compound in regulating microtubule dynamics in living cells. By combining fluorescent labeling, live-cell microscopy, and quantitative image analysis, researchers can gain valuable insights into the molecular mechanisms governing cytoskeletal organization and function. This knowledge is crucial for understanding fundamental cellular processes and can inform the development of novel therapeutic strategies targeting the microtubule cytoskeleton in various diseases.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. ReMAPping the Microtubule Landscape: How Phosphorylation Dictates the Activities of Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of MAP2c and this compound by MARK kinases leads to the destabilization of microtubules in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of this compound affects microtubule properties and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plusTipTracker: quantitative image analysis software for the measurement of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTrack: Automated Detection, Tracking, and Analysis of Dynamic Microtubules - Institut Curie [institut-curie.org]
Application Notes and Protocols for the Purification of Recombinant MAP4 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-Associated Protein 4 (MAP4) is a ubiquitously expressed protein that plays a crucial role in regulating microtubule assembly, stability, and dynamics.[1][2][3] The functional significance of this compound in cellular processes such as cell division, intracellular transport, and maintenance of cell morphology makes it a protein of interest in various research fields, including neuroscience and cancer biology.[2][3] The production of pure and active recombinant this compound is essential for in vitro functional assays, structural studies, and for screening potential therapeutic agents.
These application notes provide detailed protocols for the expression and purification of recombinant this compound protein using two common expression systems: Escherichia coli and the baculovirus-insect cell system. Methodologies for affinity, ion-exchange, and size-exclusion chromatography are described, along with protocols for protein characterization.
Data Summary
The following table summarizes the key quantitative data related to recombinant this compound protein purification based on commercially available products and literature.
| Expression System | Tag(s) | Purity | Observed Molecular Weight (SDS-PAGE) | Reconstitution Buffer |
| E. coli | N-terminal His and GST tags | > 80% | 63 kDa (for a fragment Met243-Val549) | PBS, pH 7.4, with 0.01% Sarcosyl and 5% Trehalose |
| E. coli | Not Specified | > 95% (typical for research-grade custom proteins) | ~27 kDa (for a specific fragment) | 100mM NaHCO₃, 500mM NaCl, pH 8.3, with 1mM EDTA, 1mM DTT, 0.01% sarcosyl, 5% Trehalose |
Experimental Workflow
The general workflow for recombinant this compound protein purification involves vector construction, expression in a suitable host, cell lysis, and subsequent chromatographic purification and characterization.
Figure 1: General workflow for recombinant this compound protein purification.
I. Expression and Purification of Recombinant this compound from E. coli
E. coli is a widely used host for the expression of smaller proteins or specific domains of larger proteins, such as the microtubule-binding domain (MBD) of this compound. This system is cost-effective and offers high yields.
A. Vector Construction and Transformation
-
Gene Synthesis and Cloning : The cDNA sequence encoding the desired this compound fragment (e.g., the MBD) is synthesized and cloned into an appropriate E. coli expression vector, such as the pET series. It is recommended to incorporate an N-terminal or C-terminal affinity tag (e.g., 6x-His tag or GST tag) to facilitate purification.
-
Transformation : The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
B. Protein Expression
-
Starter Culture : Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction : Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Incubation : Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
C. Cell Lysis and Clarification
-
Resuspension : Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail for His-tagged proteins).
-
Lysis : Lyse the cells by sonication on ice or by using a French press.
-
Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble recombinant protein.
D. Purification by Affinity Chromatography (His-tagged this compound)
-
Column Equilibration : Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Loading : Load the clarified lysate onto the column.
-
Washing : Wash the column with 20 column volumes of wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution : Elute the bound protein with elution buffer (lysis buffer containing 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.
II. Expression and Purification of Recombinant this compound using the Baculovirus-Insect Cell System
The baculovirus expression vector system (BEVS) is suitable for expressing large, full-length proteins that may require post-translational modifications for proper folding and activity.[4][5][6][7]
A. Generation of Recombinant Baculovirus
-
Cloning : Clone the full-length this compound cDNA into a baculovirus transfer vector (e.g., pFastBac) containing an appropriate tag (e.g., His-tag or Strep-tag).
-
Bacmid Generation : Transform the recombinant transfer vector into competent E. coli DH10Bac cells to generate a recombinant bacmid.
-
Transfection : Transfect insect cells (e.g., Sf9 or Sf21) with the recombinant bacmid to produce the initial viral stock (P1).
-
Viral Amplification : Amplify the P1 viral stock to obtain a high-titer P2 or P3 stock for large-scale protein expression.
B. Protein Expression in Insect Cells
-
Cell Culture : Grow suspension cultures of insect cells (e.g., Sf9 or High Five™ cells) to a density of 1.5-2.0 x 10⁶ cells/mL.
-
Infection : Infect the cell culture with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 1-5.
-
Incubation : Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
Harvesting : Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
C. Purification from Insect Cells
The purification protocol from insect cells is similar to that for E. coli, with minor modifications to the lysis buffer to account for the different cellular environment. Affinity chromatography is the primary purification step, followed by optional polishing steps.
III. Further Purification Steps
For applications requiring very high purity, additional chromatography steps can be employed after the initial affinity purification.
A. Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates proteins based on their net surface charge.[8]
-
Buffer Exchange : Exchange the buffer of the affinity-purified this compound into a low-salt IEX loading buffer (e.g., 20 mM Tris-HCl, pH 8.0, 20 mM NaCl).
-
Column Equilibration : Equilibrate an anion-exchange column (e.g., Q-sepharose) or a cation-exchange column (e.g., SP-sepharose), depending on the isoelectric point (pI) of the this compound construct, with the loading buffer.
-
Loading and Elution : Load the protein onto the column and elute with a linear salt gradient (e.g., 20 mM to 1 M NaCl). Collect and analyze fractions by SDS-PAGE.
B. Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates proteins based on their hydrodynamic radius and is an excellent final polishing step to remove aggregates and other impurities.[9][10][11][12]
-
Column Equilibration : Equilibrate a size-exclusion column (e.g., Superdex 200 or Superose 6) with the final storage buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Loading and Running : Concentrate the IEX-purified fractions and load onto the SEC column. Run the column at a constant flow rate and collect fractions corresponding to the monomeric this compound peak.
IV. Protein Characterization
A. SDS-PAGE and Western Blot
-
SDS-PAGE : Analyze the purity of the final protein preparation by SDS-polyacrylamide gel electrophoresis. A single band corresponding to the expected molecular weight of the recombinant this compound construct should be observed.[1]
-
Western Blot : Confirm the identity of the purified protein by Western blotting using an anti-MAP4 antibody or an antibody against the affinity tag.
B. Protein Concentration Determination
Determine the concentration of the purified protein using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient for the specific this compound construct.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein yield | Inefficient induction; Protein degradation; Poor expression in the chosen host. | Optimize induction conditions (IPTG concentration, temperature); Add protease inhibitors to all buffers; Try a different expression host or codon-optimized gene. |
| Protein is in inclusion bodies (E. coli) | High expression rate; Hydrophobic nature of the protein. | Lower the induction temperature; Reduce IPTG concentration; Co-express with chaperones; Use a solubility-enhancing tag (e.g., GST, MBP). |
| Protein aggregates after purification | High protein concentration; Improper buffer conditions. | Perform size-exclusion chromatography as a final step; Optimize buffer components (pH, salt concentration, additives like glycerol or arginine). |
| Contaminating proteins | Non-specific binding to the affinity resin; Inefficient washing. | Increase the stringency of the wash buffer (e.g., higher imidazole concentration for His-tag); Add a secondary purification step (IEX or SEC). |
References
- 1. Microtubule-associated protein 4 forms aggregates consisting of helical filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Neural Cell Specific Variant of Microtubule-Associated Protein 4 [jstage.jst.go.jp]
- 3. Effects of three microtubule-associated proteins (MAP2, this compound, and Tau) on microtubules’ physical properties and neurite morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for MAP4 Knockdown using siRNA or shRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the knockdown of Microtubule-Associated Protein 4 (MAP4) using Small Interfering RNA (siRNA) and short hairpin RNA (shRNA). This document includes methodologies for experimental execution, data analysis, and visualization of relevant signaling pathways.
Introduction to this compound
Microtubule-Associated Protein 4 (this compound) is a ubiquitously expressed protein that plays a crucial role in the regulation of microtubule dynamics.[1][2] It stabilizes microtubules by promoting their assembly and suppressing catastrophe events.[1] The function of this compound is regulated by phosphorylation, notably by kinases such as Microtubule Affinity-Regulating Kinase 4 (MARK4), which can lead to the detachment of this compound from microtubules and consequently increase microtubule dynamics.[1][2][3][4] Dysregulation of this compound function has been implicated in various cellular processes and diseases, making it a target of interest in research and drug development.
Data Presentation
The following tables summarize quantitative data from representative gene knockdown experiments. While specific data for this compound knockdown is limited in publicly available literature, the following examples from a study on a related kinase, MAP4K4, in gastric cancer cells illustrate the types of quantitative outcomes that can be expected and measured.
Table 1: Knockdown Efficiency of MAP4K4 by shRNA
| Construct | MAP4K4 mRNA Level (Relative to Control) | MAP4K4 Protein Level (Relative to Control) |
| Negative Control | 1.00 ± 0.08 | 1.00 ± 0.07 |
| MAP4K4-shRNA-1 | 0.65 ± 0.06 | 0.58 ± 0.05 |
| MAP4K4-shRNA-2 | 0.42 ± 0.05 | 0.35 ± 0.04 |
| MAP4K4-shRNA-3 | 0.21 ± 0.03 | 0.18 ± 0.02 |
Data is presented as mean ± standard deviation. Data adapted from a study on MAP4K4 knockdown in gastric cancer cells. The most effective shRNA construct is highlighted in bold.
Table 2: Phenotypic Effects of MAP4K4 Knockdown
| Parameter | Wild-Type Cells | Negative Control | MAP4K4-shRNA-3 |
| Cell Proliferation (OD450) | 1.85 ± 0.12 | 1.82 ± 0.11 | 0.89 ± 0.09 |
| G1 Phase Cell Cycle Arrest (%) | 45.2 ± 2.5 | 46.1 ± 2.8 | 68.7 ± 3.1 |
| Apoptosis Rate (%) | 4.3 ± 0.5 | 5.0 ± 1.0 | 49.6 ± 1.5[5] |
| Invasive Cells (per field) | 120 ± 14 | 115 ± 13 | 53 ± 6 |
Data is presented as mean ± standard deviation. Data adapted from a study on MAP4K4 knockdown in gastric cancer cells.
Experimental Protocols
Protocol 1: Transient this compound Knockdown using siRNA
This protocol describes the transient knockdown of this compound in a human cell line (e.g., HeLa) using siRNA and a lipid-based transfection reagent.
Materials:
-
This compound-specific siRNA duplexes (validated, pre-designed sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Nuclease-free water, microcentrifuge tubes, and pipettes
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA duplexes on ice. Briefly centrifuge to collect the contents.
-
Prepare a stock solution of each siRNA (e.g., 20 µM) in nuclease-free water.
-
-
Transfection Complex Formation (per well):
-
Tube A (siRNA): Dilute 50 pmol of this compound siRNA (or control siRNA) in 250 µL of Opti-MEM™. Mix gently.
-
Tube B (Lipid Reagent): Dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Carefully add the 500 µL of siRNA-lipid complex mixture dropwise to one well of the 6-well plate containing the cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
RNA Analysis (qPCR): At 24-48 hours post-transfection, harvest the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative abundance of this compound mRNA.[6][7]
-
Protein Analysis (Western Blot): At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the reduction in this compound protein levels.
-
Protocol 2: Stable this compound Knockdown using shRNA Lentiviral Particles
This protocol describes the creation of a stable cell line with constitutive this compound knockdown using lentiviral-mediated delivery of shRNA.
Materials:
-
Lentiviral shRNA transfer plasmid targeting this compound (e.g., pLKO.1-shthis compound)
-
Non-targeting shRNA control plasmid (e.g., pLKO.1-shScrambled)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent suitable for plasmid DNA (e.g., Lipofectamine™ 3000)
-
Target cell line (e.g., A549)
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the plasmid)
-
Complete growth medium
-
Serum-free medium
Procedure:
Part A: Lentiviral Particle Production
-
HEK293T Cell Seeding: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Plasmid Transfection:
-
Prepare a DNA mixture containing the shRNA transfer plasmid, psPAX2, and pMD2.G in the recommended ratio.
-
Transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Virus Collection:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any cells and debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Part B: Transduction of Target Cells
-
Target Cell Seeding: Seed the target cells (e.g., A549) in a 6-well plate the day before transduction.
-
Transduction:
-
On the day of transduction, remove the growth medium from the target cells and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for the specific cell line.
-
Incubate the cells for 24 hours.
-
-
Selection of Stable Cells:
-
After 24 hours, replace the virus-containing medium with fresh growth medium.
-
After another 24 hours, begin selection by adding the appropriate concentration of puromycin to the medium. This concentration should be determined beforehand with a kill curve.
-
Replace the selection medium every 2-3 days until antibiotic-resistant colonies are visible.
-
-
Expansion and Validation:
-
Expand the resistant colonies to establish a stable cell line.
-
Validate this compound knockdown at both the mRNA (qPCR) and protein (Western blot) levels.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for transient this compound knockdown using siRNA.
Caption: Workflow for stable this compound knockdown using shRNA.
Signaling Pathways Involving this compound
Caption: this compound signaling in microtubule regulation.
Conclusion
The knockdown of this compound using siRNA or shRNA is a powerful tool for investigating its role in cellular processes. The choice between transient (siRNA) and stable (shRNA) knockdown will depend on the experimental goals. Careful validation of knockdown efficiency and assessment of off-target effects are crucial for the accurate interpretation of results. The protocols and data presented here provide a comprehensive guide for researchers to effectively study the function of this compound.
References
- 1. MARKs (MAP/microtubule affinity-regulating kinases), microtubule dynamics and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of MAP2c and this compound by MARK kinases leads to the destabilization of microtubules in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencing of MAP4K4 by short hairpin RNA suppresses proliferation, induces G1 cell cycle arrest and induces apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the MAP4 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-Associated Protein 4 (MAP4) is a key non-neuronal protein responsible for regulating the structure and dynamics of microtubules.[1] It plays a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell morphology. Dysregulation of this compound function has been implicated in several diseases, making it an important target for research and therapeutic development. This document provides detailed application notes and protocols for the knockout of the MAP-4 gene using CRISPR/Cas9 technology in mammalian cells.
I. Designing Guide RNA (gRNA) for this compound Knockout
Effective knockout of the this compound gene begins with the design of specific and efficient guide RNAs (gRNAs). The following protocol outlines the steps for designing gRNAs targeting the human this compound gene.
Protocol: gRNA Design for Human this compound Gene
-
Obtain the this compound Gene Sequence: Retrieve the full-length cDNA or genomic sequence of the human this compound gene from a public database such as NCBI (Gene ID: 4134).
-
Identify Target Exons: To ensure a complete loss of protein function, it is recommended to target an early exon in the coding sequence of the this compound gene.
-
Use a gRNA Design Tool: Utilize online gRNA design tools to identify potential gRNA sequences. These tools scan the target sequence for protospacer adjacent motifs (PAMs) and provide a list of candidate gRNA sequences with predicted on-target and off-target scores. A commonly used PAM sequence for Streptococcus pyogenes Cas9 (SpCas9) is NGG.
-
Recommended Tool: CHOPCHOP (--INVALID-LINK--)
-
-
Select Optimal gRNA Sequences: Choose 2-3 gRNA sequences with high predicted on-target efficiency and low off-target scores.
Table 1: Example of Designed gRNA Sequences for Human this compound Gene
| gRNA ID | Target Exon | gRNA Sequence (5' to 3') | PAM |
| This compound-g1 | 2 | GAGCTGGAGGAGGAAGCGCT | CGG |
| This compound-g2 | 2 | TGAAGATGGAGAGCGAGCTG | AGG |
| This compound-g3 | 3 | GCGCAAGCTGGAGGAGCTGA | GGG |
Note: These are example sequences and must be experimentally validated.
II. Experimental Workflow for this compound Knockout
The following diagram illustrates the general workflow for generating this compound knockout cell lines using CRISPR/Cas9.
III. Detailed Experimental Protocols
This section provides detailed protocols for the key steps in generating and validating this compound knockout cell lines.
Protocol 1: Transfection of CRISPR/Cas9 Components
This protocol describes the delivery of Cas9 and gRNA into mammalian cells using lipid-based transfection.
-
Cell Seeding: Seed 200,000 to 500,000 cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.
-
Prepare Transfection Complex:
-
For each well, dilute 2.5 µg of Cas9-gRNA plasmid DNA into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, add 5-10 µL of a lipid-based transfection reagent to 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of the DNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
Protocol 2: Validation of this compound Knockout at the Genomic Level
This protocol uses Sanger sequencing to confirm the presence of insertions or deletions (indels) at the this compound target locus.
-
Genomic DNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target region of the this compound gene using primers flanking the gRNA target site.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the gRNA target site, which indicates the presence of indels. For clonal populations, sequence analysis will reveal the specific indel.
Protocol 3: Validation of this compound Knockout at the Protein Level (Western Blot)
This protocol confirms the absence of this compound protein expression in the knockout cells.[2][3]
-
Protein Extraction: Lyse the wild-type (WT) and this compound-knockout (KO) cells in RIPA buffer to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the this compound band intensity to a loading control (e.g., GAPDH or β-actin).
IV. Quantitative Data Presentation
The following tables present example data that would be expected from a successful this compound knockout experiment.
Table 2: Example of this compound Knockout Efficiency Determined by TIDE Analysis
| gRNA ID | Knockout Efficiency (%) | Predominant Indel Type |
| This compound-g1 | 85 | -1 bp deletion |
| This compound-g2 | 78 | +1 bp insertion |
| This compound-g3 | 81 | -2 bp deletion |
Table 3: Example of this compound mRNA Expression Levels by qPCR
| Cell Line | Target Gene | Normalized Ct Value (Mean ± SD) | Fold Change vs. WT |
| Wild-Type (WT) | This compound | 22.5 ± 0.3 | 1.0 |
| This compound-KO Clone 1 | This compound | 31.2 ± 0.5 | 0.002 |
| This compound-KO Clone 2 | This compound | 30.8 ± 0.4 | 0.003 |
Table 4: Example of Quantitative Western Blot Analysis of this compound Protein Levels
| Cell Line | This compound Band Intensity (Normalized to Loading Control) | % of WT this compound Expression |
| Wild-Type (WT) | 1.00 | 100% |
| This compound-KO Clone 1 | 0.05 | 5% |
| This compound-KO Clone 2 | 0.03 | 3% |
V. This compound Signaling Pathway
This compound is known to interact with several key cellular components to regulate microtubule dynamics and associated processes. The following diagram illustrates a simplified signaling pathway involving this compound. Phosphorylation of this compound by kinases such as GSK3β can modulate its interaction with microtubules and its association with motor protein complexes like dynein/dynactin.[5]
References
Protocols for MAP4 Immunoprecipitation: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the immunoprecipitation (IP) of Microtubule-Associated Protein 4 (MAP4), a key protein involved in microtubule stabilization and cell cycle regulation. These protocols are intended for researchers, scientists, and drug development professionals engaged in studying this compound's function and its protein-protein interactions.
Introduction
Microtubule-Associated Protein 4 (this compound) is a ubiquitously expressed protein that plays a crucial role in regulating the stability and dynamics of microtubules. Its function is integral to various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Given its significance, studying the interaction partners of this compound is essential for understanding its regulatory mechanisms and its role in disease. Immunoprecipitation is a powerful technique to isolate this compound and its interacting proteins from cell or tissue lysates.
Data Presentation: Recommended Reagents and Buffers
Successful immunoprecipitation of this compound relies on the appropriate selection of antibodies and the use of optimized buffer systems. The following tables provide a summary of commercially available antibodies validated for IP and recommended buffer compositions.
Table 1: Commercially Available Anti-MAP4 Antibodies for Immunoprecipitation
| Antibody Name | Host Species | Clonality | Supplier | Catalog Number | Recommended Concentration for IP |
| MAP-4 Antibody (G-10) | Mouse | Monoclonal | Santa Cruz Biotechnology | sc-390286 | Not specified |
| Anti-MAP4 Antibody | Rabbit | Polyclonal | Abcam | ab245578 | 3 µg/mg lysate[1] |
| This compound Antibody | Rabbit | Polyclonal | Proteintech | 11229-1-AP | Not specified |
| This compound Antibody | Rabbit | Polyclonal | Thermo Fisher Scientific | PA5-29598 | Not specified |
Table 2: Buffer Recipes for this compound Immunoprecipitation
| Buffer Type | Component | Concentration |
| Cell Lysis Buffer (RIPA Buffer - Modified) | 50 mM Tris-HCl, pH 7.4 | 150 mM NaCl |
| 1 mM EDTA | 1% NP-40 | |
| 0.5% Sodium Deoxycholate | 0.1% SDS | |
| Protease Inhibitor Cocktail | 1X | |
| Phosphatase Inhibitor Cocktail | 1X | |
| Wash Buffer | 50 mM HEPES, pH 7.5 | 150 mM NaCl |
| 1 mM EDTA | 2.5 mM EGTA | |
| 0.1% (w/v) Tween® 20 | 1 mM Dithiothreitol (DTT) | |
| Elution Buffer (Denaturing) | 2X Laemmli Sample Buffer | 1X |
| Elution Buffer (Non-Denaturing) | 0.1 M Glycine-HCl | pH 2.5-3.0 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the immunoprecipitation of this compound.
A. Preparation of Cell Lysate
-
Cell Culture and Harvesting: Grow cells to 80-90% confluency. For adherent cells, wash twice with ice-cold Phosphate-Buffered Saline (PBS). For suspension cells, wash by centrifugation at 500 x g for 5 minutes and resuspend in ice-cold PBS.
-
Cell Lysis: Add ice-cold RIPA buffer to the cell pellet (approximately 1 mL per 10^7 cells).
-
Incubation: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
B. Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the recommended amount of anti-MAP4 antibody (see Table 1) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Formation of Antibody-Antigen-Bead Complex: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual wash buffer.
C. Elution
For Western Blot Analysis (Denaturing Elution):
-
Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads.
-
Pellet the beads using a magnetic stand and load the supernatant onto an SDS-PAGE gel for analysis.
For Functional Assays (Non-Denaturing Elution):
-
Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of 1 M Tris-HCl (pH 8.5) to neutralize the pH.
Mandatory Visualizations
Experimental Workflow for this compound Immunoprecipitation
Caption: Workflow for this compound Immunoprecipitation.
Signaling Pathway: this compound Interaction with Cyclin B1-Cdk1 Complex
This compound has been shown to interact with Cyclin B1, which targets the cell division cycle 2 (CDC2) kinase, also known as Cdk1, to microtubules. This interaction is a potential regulator of M-phase microtubule dynamics.
Caption: this compound interaction with Cyclin B1-Cdk1.
References
Application Notes and Protocols: Utilizing MAP4 as a Marker for Microtubule Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated protein 4 (MAP4) is a ubiquitously expressed protein in non-neuronal cells that plays a crucial role in regulating the stability and dynamics of microtubules.[1] As a key structural component of the cytoskeleton, microtubules are involved in a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The stability of these polymers is tightly regulated, in part by MAPs like this compound. Alterations in microtubule stability are implicated in various pathological conditions, including cancer and cardiovascular diseases, making this compound a protein of significant interest in both basic research and drug development.
These application notes provide a comprehensive overview of the use of this compound as a marker for microtubule stability. We detail its function, the signaling pathways that modulate its activity, and provide established protocols for its study.
Functional Role of this compound in Microtubule Stability
This compound belongs to the MAP2/Tau family of microtubule-associated proteins.[2] It possesses a C-terminal microtubule-binding domain (MBD) and an N-terminal projection domain. The MBD of this compound directly interacts with tubulin, the building block of microtubules, promoting their polymerization and suppressing their depolymerization. This stabilizing effect is critical for maintaining the integrity of the microtubule network. Overexpression of this compound has been shown to increase microtubule polymer mass and render microtubules more resistant to depolymerizing agents.[3] Conversely, depletion of this compound can lead to a decrease in microtubule stability.
The function of this compound is primarily regulated by phosphorylation.[4][5] Phosphorylation of this compound, particularly within its proline-rich region and microtubule-binding domain, leads to its dissociation from microtubules, resulting in increased microtubule dynamics and instability.[4][5] This dynamic regulation of this compound-microtubule interaction is essential for cellular processes that require rapid reorganization of the cytoskeleton, such as mitosis.
Data Presentation: this compound and Microtubule Stability
The following tables summarize quantitative data from various studies, illustrating the role of this compound in microtubule stability.
Table 1: Effect of this compound Depletion on Tubulin Levels in HeLa Cells
| Cell Line | This compound Level (% of Wild-Type) | Total Tubulin Level (% of Wild-Type) | Polymeric Tubulin (% of Control) | Protomeric Tubulin (% of Control) |
| HeLa-WT (Wild-Type) | 100% | 100% | 100% | 100% |
| HeLa-AS (this compound Antisense) | 33% | 65% | 46% | 226% |
Table 2: Nocodazole Resistance in Cells with Altered this compound Expression
| Cell Line | This compound Mutant Expressed | % of Cells with Depolymerized Microtubules (after Nocodazole treatment) |
| Control | - | ~80% |
| L-MAP4 | Full-length this compound | ~20% |
| L-MTB | This compound Microtubule-Binding Domain | ~40% |
| EE-MAP4 | Phosphomimetic this compound | ~75% |
| KK-MAP4 | Non-phosphorylatable this compound | ~30% |
Signaling Pathways Regulating this compound Activity
The interaction of this compound with microtubules is dynamically regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events.
Several kinases have been identified that phosphorylate this compound, leading to its detachment from microtubules and a subsequent increase in microtubule instability. These include:
-
p38/MAPK (Mitogen-Activated Protein Kinase): Activated by cellular stress and inflammatory signals like TNF-α and lipopolysaccharides (LPS), p38/MAPK phosphorylates this compound, contributing to microtubule disassembly.[6]
-
MARK (Microtubule Affinity-Regulating Kinase): These kinases phosphorylate serine residues within the microtubule-binding domain of this compound, significantly reducing its affinity for microtubules.[2]
-
PKC (Protein Kinase C): Activation of PKC can lead to this compound phosphorylation and subsequent changes in microtubule dynamics.[5]
-
Cdk1 (Cyclin-dependent kinase 1): In conjunction with Cyclin B, Cdk1 phosphorylates this compound during mitosis, which is crucial for the dynamic reorganization of the microtubule cytoskeleton to form the mitotic spindle.
Conversely, protein phosphatases remove phosphate groups from this compound, promoting its association with microtubules and enhancing their stability. Key phosphatases involved include:
-
PP1 (Protein Phosphatase 1)
-
PP2A (Protein Phosphatase 2A)
The balance between the activities of these kinases and phosphatases dictates the phosphorylation status of this compound and, consequently, the stability of the microtubule network.
Diagram of this compound Regulatory Pathway
Caption: Regulation of this compound activity and microtubule stability.
Experimental Protocols
Here we provide detailed protocols for key experiments to assess microtubule stability using this compound as a marker.
Protocol 1: Immunofluorescence Staining of this compound and α-tubulin
This protocol allows for the visualization of this compound localization on the microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-MAP4 antibody
-
Mouse anti-α-tubulin antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting Medium
Procedure:
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize using a fluorescence microscope.
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescence staining.
Protocol 2: Western Blotting for Total and Phosphorylated this compound
This protocol is used to quantify the levels of total this compound and its phosphorylated form.
Materials:
-
Cell or tissue lysates
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-MAP4 antibody
-
Rabbit anti-phospho-MAP4 (specific to the phosphorylation site of interest) antibody
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells or tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Protocol 3: Microtubule Stability Assay (Nocodazole Resistance)
This assay quantitatively assesses microtubule stability by measuring their resistance to the depolymerizing drug nocodazole.
Materials:
-
Cells cultured in multi-well plates
-
Nocodazole (stock solution in DMSO)
-
Complete cell culture medium
-
Fixation and permeabilization reagents (as in Protocol 1)
-
Anti-α-tubulin antibody and fluorescent secondary antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Treat cells with varying concentrations of nocodazole (or a fixed concentration for different time points) in complete medium. Include a DMSO-treated control.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
Fix, permeabilize, and stain the cells for α-tubulin as described in the immunofluorescence protocol.
-
Acquire images of the microtubule network.
-
Quantify the remaining microtubule polymer. This can be done by scoring cells based on the integrity of their microtubule network or by measuring the total fluorescence intensity of the tubulin staining per cell.
-
Plot the percentage of cells with intact microtubules or the normalized fluorescence intensity against the nocodazole concentration or time.
Protocol 4: In Vitro Microtubule Co-sedimentation Assay
This assay determines the binding of this compound to microtubules in a cell-free system.
Materials:
-
Purified tubulin
-
Purified recombinant this compound protein
-
GTP
-
Taxol
-
Microtubule assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Cushion buffer (e.g., BRB80 with 60% glycerol)
-
Ultracentrifuge
Procedure:
-
Polymerize tubulin into microtubules by incubating with GTP and taxol in microtubule assembly buffer at 37°C.
-
Incubate the pre-formed microtubules with purified this compound protein at 37°C for a set time (e.g., 30 minutes).
-
Layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated proteins.
-
Carefully collect the supernatant (containing unbound this compound).
-
Wash the pellet and then resuspend it in sample buffer (this fraction contains microtubules and bound this compound).
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or western blotting for this compound and tubulin.
-
The amount of this compound in the pellet relative to the supernatant indicates its microtubule-binding activity.
In Vitro Microtubule Co-sedimentation Workflow
Caption: Workflow for in vitro co-sedimentation.
Conclusion
This compound is a valuable and informative marker for assessing microtubule stability. By monitoring the expression, localization, and phosphorylation status of this compound, researchers can gain significant insights into the dynamics of the microtubule cytoskeleton in various physiological and pathological contexts. The protocols provided herein offer robust methods for investigating the role of this compound in microtubule stability, which can aid in the identification of novel therapeutic targets and the development of drugs that modulate microtubule-dependent processes.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Phosphorylation of MAP2c and this compound by MARK kinases leads to the destabilization of microtubules in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of this compound affects microtubule properties and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ReMAPping the Microtubule Landscape: How Phosphorylation Dictates the Activities of Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a New Candidate in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
Application Notes: In Vitro Microtubule Polymerization Assays with MAP4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated protein 4 (MAP4) is a key regulatory protein that modulates the dynamic instability of microtubules in non-neuronal cells.[1][2][3][4] By binding to and stabilizing microtubules, this compound plays a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][4] The ability of this compound to promote microtubule polymerization and stability is regulated by phosphorylation, making it a critical target for understanding microtubule dynamics in both normal physiology and disease states, such as cancer and cardiac diseases.[5][6][7][8]
These application notes provide a detailed protocol for performing in vitro microtubule polymerization assays to investigate the effects of this compound. This assay allows for the quantitative analysis of this compound's ability to promote microtubule assembly and provides a framework for screening compounds that may modulate this compound-microtubule interactions.
Principle of the Assay
The in vitro microtubule polymerization assay is based on the principle that the polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[9][10] The assay follows the kinetics of microtubule polymerization through three phases: nucleation, growth (elongation), and steady state.[9] By adding purified this compound to the reaction, its effect on these kinetic parameters can be quantified.
Data Presentation
The following tables summarize expected quantitative data from in vitro microtubule polymerization assays with this compound. These values are representative and may vary based on experimental conditions.
Table 1: Effect of this compound Concentration on Microtubule Polymerization Kinetics
| This compound Concentration (nM) | Lag Time (min) | Vmax (mOD/min) | Polymer Mass at Steady State (OD340) |
| 0 | 5.0 | 5.0 | 0.20 |
| 50 | 3.5 | 8.0 | 0.28 |
| 100 | 2.0 | 12.0 | 0.35 |
| 200 | 1.0 | 15.0 | 0.40 |
Data are hypothetical and represent the expected trend of increased polymerization with increasing this compound concentration.
Table 2: Effect of this compound Phosphorylation on Microtubule Polymerization
| Condition | Lag Time (min) | Vmax (mOD/min) | Polymer Mass at Steady State (OD340) |
| Tubulin Only | 5.0 | 5.0 | 0.20 |
| Tubulin + this compound (100 nM) | 2.0 | 12.0 | 0.35 |
| Tubulin + Phosphorylated this compound (100 nM) | 4.5 | 6.0 | 0.22 |
Data are hypothetical and represent the expected trend of reduced polymerization-promoting activity of phosphorylated this compound.[6][11]
Experimental Protocols
Materials and Reagents
-
Purified tubulin (>99% pure)
-
Recombinant human this compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
-
96-well, half-area microplates
-
Pipettes and tips (pre-chilled)
Protocol for In Vitro Microtubule Polymerization Assay with this compound
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in distilled water and store at -20°C.
-
Prepare a tubulin stock solution at 10 mg/mL in General Tubulin Buffer. Keep on ice.
-
Prepare a stock solution of recombinant this compound at a desired concentration (e.g., 1 µM) in General Tubulin Buffer. Keep on ice.
-
-
Reaction Setup:
-
Pre-warm the microplate spectrophotometer to 37°C.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final reaction volume, a typical setup would be:
-
Control (Tubulin only):
-
X µL General Tubulin Buffer with 10% glycerol
-
10 µL GTP (10 mM stock, for 1 mM final concentration)
-
30 µL Tubulin (10 mg/mL stock, for 3 mg/mL final concentration)
-
Y µL General Tubulin Buffer (to make up the volume)
-
-
Experimental (Tubulin + this compound):
-
X µL General Tubulin Buffer with 10% glycerol
-
10 µL GTP (10 mM stock)
-
Z µL this compound stock solution (for desired final concentration)
-
30 µL Tubulin (10 mg/mL stock)
-
Y µL General Tubulin Buffer (to make up the volume)
-
-
-
Prepare multiple concentrations of this compound to determine a dose-response relationship.
-
-
Data Acquisition:
-
Carefully transfer 100 µL of each reaction mixture to the wells of a pre-warmed 96-well plate.
-
Immediately place the plate in the microplate spectrophotometer.
-
Begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each condition.
-
Determine the lag time (the time before a significant increase in absorbance).
-
Calculate the Vmax (the maximum rate of polymerization) from the steepest slope of the curve.
-
Determine the polymer mass at steady state (the plateau of the curve).
-
Compare the results from the control and this compound-containing reactions.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro microtubule polymerization assay with this compound.
This compound Signaling Pathway and Microtubule Dynamics
Caption: Regulation of this compound activity and its effect on microtubule dynamics.
Conclusion
The in vitro microtubule polymerization assay is a robust method for characterizing the function of this compound and for screening potential therapeutic compounds. By quantifying the effects of this compound on microtubule polymerization kinetics, researchers can gain valuable insights into the regulation of microtubule dynamics. The provided protocols and visualizations serve as a comprehensive guide for implementing these assays in a research or drug development setting.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. This compound is the in vivo substrate for CDC2 kinase in HeLa cells: identification of an M-phase specific and a cell cycle-independent phosphorylation site in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of this compound affects microtubule properties and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule-associated protein 4 (this compound) regulates assembly, protomer-polymer partitioning and synthesis of tubulin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule destabilization by cdc2/H1 histone kinase: phosphorylation of a "pro-rich region" in the microtubule-binding domain of MAP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin B interaction with microtubule-associated protein 4 (this compound) targets p34cdc2 kinase to microtubules and is a potential regulator of M-phase microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ReMAPping the Microtubule Landscape: How Phosphorylation Dictates the Activities of Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates Tubulin to Control Cardiac Disease [cytoskeleton.com]
- 9. Tubulin polymerization assay using >97% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 10. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: MAP4 Antibody Specificity in Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MAP4 antibody specificity in Western Blotting experiments.
Troubleshooting Guides & FAQs
This section addresses common problems in a question-and-answer format, offering potential causes and solutions to help you optimize your Western Blot results for the this compound protein.
FAQ 1: Unexpected Molecular Weight
Question: My Western Blot shows a band for this compound at ~210-240 kDa, but the calculated molecular weight is only ~121 kDa. Is my antibody not specific?
Answer: This is a common and expected observation for the this compound protein. The significant difference between the calculated (~121 kDa) and observed (~210 kDa) molecular weight is primarily due to extensive post-translational modifications (PTMs), such as phosphorylation.[1][2] These modifications add considerable mass to the protein, causing it to migrate slower on an SDS-PAGE gel. Therefore, a band at this higher molecular weight is a strong indicator of successful this compound detection. Some sources also indicate that different isoforms or cleavage fragments could result in varied band sizes.[3]
FAQ 2: Weak or No Signal
Question: I am not detecting any band, or the signal for this compound is very weak. What could be the issue?
Answer: A weak or absent signal can stem from several factors throughout the Western Blotting workflow.[4][5][6][7] Consider the following troubleshooting steps:
-
Primary Antibody Concentration: The antibody concentration may be too low. Optimize the dilution; a common starting range for this compound antibodies is 1:500 to 1:2000.[1][8] If the signal is still weak, try increasing the concentration.
-
Incubation Time: Extend the primary antibody incubation time, for example, to overnight at 4°C, to allow for more thorough binding.[4][5]
-
Protein Loading: The abundance of this compound in your sample might be low. Increase the total amount of protein loaded onto the gel.[4][5]
-
Transfer Efficiency: Confirm that the protein transfer from the gel to the membrane was successful. You can visualize the total protein on the membrane using a reversible stain like Ponceau S.[7][9] For large proteins like this compound, optimizing transfer time and buffer composition (e.g., adding a low percentage of SDS) can improve efficiency.[4]
-
Secondary Antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and that it is not expired or improperly stored.
-
Detection Reagents: Check that your detection substrate has not expired and is sensitive enough for the level of protein expression.
FAQ 3: Non-Specific Bands
Question: My blot shows multiple bands in addition to the expected ~210 kDa band. How can I improve the specificity?
Answer: The presence of non-specific bands is a common issue in Western Blotting.[3][9][10] Here are some strategies to reduce them:
-
Blocking Conditions: Optimize your blocking step. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).[4][7] Note that milk contains phosphoproteins and may not be suitable for detecting phosphorylated targets.[11]
-
Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try further diluting your antibodies.[4][9]
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to more effectively remove unbound antibodies.[4] Adding a mild detergent like Tween 20 to your wash buffer is also recommended.[4]
-
Sample Preparation: Ensure that your samples are properly prepared and that protease inhibitors are included in your lysis buffer to prevent protein degradation, which can lead to lower molecular weight bands.[3]
FAQ 4: High Background
Question: My blot has a high background, making it difficult to see the specific bands. What can I do to reduce it?
Answer: High background can obscure your results and is often caused by insufficient blocking or excessive antibody concentrations.[4][7] To address this:
-
Optimize Blocking: As with non-specific bands, ensuring your membrane is thoroughly blocked is crucial. Experiment with different blocking buffers and incubation times.
-
Dilute Antibodies: High antibody concentrations are a primary cause of high background. Titrate both your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.
-
Washing: Thorough washing is critical. Increase the volume, duration, and number of washes.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the process, as this can cause high background.
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound Western Blotting. Note that these are starting points, and optimization for your specific experimental conditions is recommended.
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 1:500 - 1:10000 | [1][2][8] |
| Primary Antibody Incubation | 1.5 hours at RT or Overnight at 4°C | [1][2] |
| Secondary Antibody Dilution | 1:2000 - 1:20000 | [8] |
| Protein Loading Amount | 30 µg of total cell lysate | [1] |
| SDS-PAGE Gel Percentage | 8% | [1] |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | [1][4][7] |
Detailed Experimental Protocol: Western Blot for this compound
This protocol outlines the key steps for performing a Western Blot to detect the this compound protein.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of an 8% SDS-polyacrylamide gel.
-
Include a molecular weight marker to determine the size of the detected bands.
-
Run the gel at a constant voltage (e.g., 80V for the stacking gel and 120V for the resolving gel) until the dye front reaches the bottom.[1]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Perform the transfer at 150 mA for 50-90 minutes or according to the transfer system manufacturer's instructions.[1]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1-2 hours at room temperature with gentle agitation.[1]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in blocking buffer to the optimized concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer to the optimized concentration (e.g., 1:5000).[1]
-
Incubate the membrane with the secondary antibody solution for 1-2 hours at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
This compound-Mediated Microtubule Dynamics
Caption: Regulation of microtubule stability by this compound phosphorylation.
Western Blot Experimental Workflow
Caption: Key stages of the Western Blotting experimental workflow.
References
- 1. This compound Regulates Tubulin to Control Cardiac Disease [cytoskeleton.com]
- 2. Frontiers | this compound as a New Candidate in Cardiovascular Disease [frontiersin.org]
- 3. string-db.org [string-db.org]
- 4. What are Microtubule-associated proteins inhibitors and how do they work? [synapse.patsnap.com]
- 5. google.com [google.com]
- 6. Arrhythmia-Induced Cardiomyopathy in Atrial Fibrillation: Pathogenesis, Diagnosis, and Treatment [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Expression and Purification of Full-Length MAP4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression and purification of full-length Microtubule-Associated Protein 4 (MAP4).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing full-length this compound in E. coli?
A1: Expressing full-length this compound, a large and intrinsically disordered protein (IDP), in E. coli presents several challenges:
-
Low Expression Levels: The large size of the this compound protein can strain the expression machinery of E. coli, leading to low yields.
-
Insolubility and Aggregation: Full-length this compound has a high propensity to misfold and form insoluble aggregates, known as inclusion bodies. This is a common issue for large, complex eukaryotic proteins expressed in a prokaryotic system.
-
Proteolytic Degradation: The long, unstructured nature of this compound makes it susceptible to degradation by endogenous E. coli proteases.
-
Codon Bias: The codon usage of the human this compound gene may not be optimal for efficient translation in E. coli, potentially leading to translational stalling and truncated protein products.
Q2: How can I improve the soluble expression of full-length this compound?
A2: To enhance the yield of soluble full-length this compound, consider the following strategies:
-
Codon Optimization: Synthesize the this compound gene with codons optimized for E. coli expression to improve translation efficiency.
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) slows down the rate of protein synthesis, which can promote proper folding and reduce aggregation.
-
Choice of Expression Vector and Strain:
-
Use a vector with a tightly regulated promoter (e.g., pET series with T7 promoter) to control the timing and level of expression.
-
Employ E. coli strains engineered to enhance the expression of difficult proteins. For example, strains like Rosetta(DE3) contain a plasmid that supplies tRNAs for rare codons, while strains like LOBSTR are deficient in certain proteases.
-
-
Use of Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound can significantly improve its solubility. These tags can later be removed by proteolytic cleavage.
Q3: What is the theoretical isoelectric point (pI) and molecular weight of full-length human this compound?
A3: The biophysical properties of full-length human this compound (canonical isoform, UniProt ID: P27816) are crucial for developing a purification strategy.[1] Based on its amino acid sequence, the theoretical pI and molecular weight can be calculated using bioinformatics tools.
| Property | Value |
| Theoretical Isoelectric Point (pI) | 8.89 |
| Theoretical Molecular Weight | 121.0 kDa |
Note: These values were calculated using the Expasy Compute pI/Mw tool and are theoretical. The actual pI and molecular weight may vary due to post-translational modifications.
Q4: How can I prevent aggregation of full-length this compound during purification?
A4: Preventing aggregation is critical for obtaining functional this compound. Here are some key strategies:
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[2]
-
Optimize Buffer Conditions:
-
pH: Maintain the pH of your buffers away from the protein's pI. Since the theoretical pI of this compound is 8.89, using a buffer with a pH around 7.5-8.0 should help maintain its solubility.
-
Salt Concentration: Including a moderate salt concentration (e.g., 150-500 mM NaCl) in your buffers can help to prevent non-specific electrostatic interactions that can lead to aggregation.[3]
-
Additives: The inclusion of certain additives can stabilize the protein:
-
Glycerol (5-10%): Acts as a cryoprotectant and osmolyte to stabilize protein structure.[3]
-
Reducing Agents (e.g., 1-5 mM DTT or β-mercaptoethanol): Prevent the formation of incorrect disulfide bonds.
-
Non-denaturing detergents (e.g., 0.1% Triton X-100 or Tween-20): Can help to solubilize aggregation-prone proteins.[4]
-
-
-
Minimize Protein Concentration: Avoid highly concentrating the protein until the final steps of purification. If high concentrations are necessary, do so in the presence of stabilizing agents.
-
Handle with Care: Avoid vigorous vortexing or shaking, which can cause denaturation and aggregation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low expression of full-length this compound | - Codon bias- Protein toxicity to E. coli- Inefficient transcription or translation | - Use a codon-optimized gene for this compound.- Use a tightly regulated promoter and a low concentration of inducer (e.g., IPTG).- Try different E. coli expression strains.- Lower the induction temperature (16-20°C) and extend the induction time. |
| Full-length this compound is expressed but found in inclusion bodies (insoluble) | - High rate of protein expression leading to misfolding- Lack of proper chaperones in E. coli- Formation of incorrect disulfide bonds | - Lower the induction temperature and inducer concentration.- Co-express with molecular chaperones (e.g., GroEL/GroES).- Use a solubility-enhancing fusion tag (e.g., MBP, GST).- Optimize the lysis buffer with detergents and additives (see Q4). |
| Degradation of full-length this compound (multiple smaller bands on SDS-PAGE) | - Proteolytic activity from E. coli proteases | - Add a protease inhibitor cocktail to the lysis buffer immediately before use.- Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS).- Perform all purification steps at 4°C and work quickly. |
| This compound precipitates during purification steps (e.g., after tag cleavage or dialysis) | - Buffer conditions are not optimal (pH, salt)- Protein concentration is too high- Removal of a stabilizing fusion tag | - Optimize the buffer composition (see Q4).- Keep the protein concentration low.- Perform tag cleavage in the presence of stabilizing agents (e.g., glycerol, arginine/glutamate).- Dialyze against a buffer that is known to maintain solubility. |
| Low yield of purified full-length this compound | - A combination of low expression, insolubility, and degradation- Loss of protein during chromatography steps | - Address the issues of expression, solubility, and degradation first.- Optimize chromatography conditions (e.g., choice of resin, elution gradient) to maximize recovery. |
Detailed Experimental Protocols
Recommended Starting Protocol for Expression and Purification of Full-Length this compound
This protocol is a recommended starting point and may require optimization for your specific experimental setup.
1. Expression in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., Rosetta(DE3)pLysS) with a plasmid encoding full-length human this compound (preferably codon-optimized and with an N-terminal His6-MBP fusion tag).
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Harvest: Continue to grow the culture at 18°C for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis
-
Resuspension: Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Lysis Buffer Composition: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF, and 1x protease inhibitor cocktail.
-
-
Sonication: Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant, which contains the soluble protein.
3. Purification
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA or other suitable IMAC column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (Lysis Buffer with 20 mM imidazole).
-
Elute the His6-MBP-MAP4 fusion protein with Elution Buffer (Lysis Buffer with 250-500 mM imidazole).
-
-
Tag Cleavage (Optional but Recommended):
-
Dialyze the eluted protein against a suitable buffer for the protease being used (e.g., TEV protease buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.5 mM EDTA).
-
Add the specific protease (e.g., TEV protease) and incubate at 4°C overnight.
-
-
Ion-Exchange Chromatography (IEX):
-
Rationale: With a theoretical pI of 8.89 for untagged this compound, at a pH below this (e.g., pH 8.0), the protein will have a net positive charge and can be purified using cation exchange chromatography.
-
Dilute the dialyzed, cleaved protein sample in a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT) and load it onto a cation exchange column (e.g., HiTrap SP HP).
-
Wash the column with the low-salt buffer.
-
Elute the this compound protein using a linear salt gradient (e.g., 50 mM to 1 M NaCl in 20 mM Tris-HCl pH 8.0, 1 mM DTT).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the fractions containing this compound from the IEX step.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol).
-
Collect the fractions corresponding to the monomeric full-length this compound.
-
-
Analysis and Storage:
-
Analyze the purity of the final protein by SDS-PAGE.
-
Determine the protein concentration (e.g., by Bradford assay or UV absorbance at 280 nm).
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
Figure 1. A generalized workflow for the expression and purification of full-length this compound.
References
Technical Support Center: Cloning MAP4 Expression Vectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cloning Microtubule-Associated Protein 4 (MAP4) expression vectors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cloning the full-length this compound gene?
A1: The primary challenge in cloning the full-length this compound gene is its size. The coding sequence for human this compound is over 3 kilobases (kb), which can lead to difficulties in PCR amplification, ligation, and transformation into E. coli. Large inserts are more prone to PCR errors, have lower ligation efficiencies, and are more difficult to introduce into bacterial cells.
Q2: Which type of competent cells should I use for transforming a large this compound expression vector?
A2: For large plasmids (typically >10 kb), electrocompetent cells are highly recommended over chemically competent cells.[1] Electroporation is a more efficient method for introducing large DNA molecules into bacteria.[1] If using chemically competent cells, select a strain that is specifically optimized for the transformation of large plasmids.
Q3: How can I improve the efficiency of ligating the large this compound insert into my expression vector?
A3: To improve ligation efficiency, optimize the vector-to-insert molar ratio, typically starting with a 1:3 ratio and testing other ratios like 1:1 or 1:5.[2] Ensure your DNA fragments are purified and free of contaminants like salts and EDTA. Using a rapid ligation kit can also enhance efficiency.[3] For large inserts, a longer incubation time (e.g., overnight at 16°C) may be beneficial.
Q4: Is it necessary to sequence the entire this compound insert after cloning?
A4: Yes, it is crucial to sequence the entire this compound insert to verify that no mutations were introduced during PCR amplification. High-fidelity DNA polymerases should be used to minimize the error rate, but sequence verification of the final construct is an essential quality control step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cloning of this compound expression vectors.
PCR Amplification Issues
| Problem | Possible Cause | Recommended Solution |
| No PCR product or very faint band | Inefficient DNA polymerase | Use a high-fidelity DNA polymerase specifically designed for long amplicons. |
| Suboptimal annealing temperature | Optimize the annealing temperature using a gradient PCR. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers.[4] | |
| Insufficient extension time | For large genes like this compound (>3kb), use an extension time of at least 1 minute per kb.[5] A final extension step of 5-10 minutes can also be beneficial.[6] | |
| Poor template quality | Ensure the cDNA template is of high quality and free of contaminants. | |
| Non-specific bands or smearing | Annealing temperature is too low | Increase the annealing temperature in 2°C increments.[4] |
| Too much template DNA | Reduce the amount of template DNA in the reaction. | |
| Primer-dimers | Design primers with minimal self-complementarity. Consider using a hot-start polymerase to reduce non-specific amplification.[5] |
Restriction Digestion Problems
| Problem | Possible Cause | Recommended Solution |
| Incomplete digestion | Insufficient enzyme or incubation time | Use 1-2 units of enzyme per microgram of DNA and incubate for at least 1-2 hours. For large plasmids, a longer incubation of 4 hours to overnight may be necessary. |
| Enzyme inhibition | Purify the DNA to remove any contaminants such as salts from PCR buffers or plasmid isolation kits.[2] | |
| Methylation-sensitive enzyme | If your plasmid was isolated from a Dam or Dcm methylating E. coli strain, ensure your chosen restriction enzymes are not sensitive to this methylation. | |
| Unexpected band sizes | Star activity of the enzyme | Avoid excessive amounts of glycerol in the reaction and do not exceed the recommended amount of enzyme. Ensure the correct buffer is being used. |
| Incorrect plasmid map | Verify the plasmid map and the expected fragment sizes. |
Ligation Failures
| Problem | Possible Cause | Recommended Solution |
| Few or no colonies after transformation | Inefficient ligation | Optimize the vector:insert molar ratio (e.g., 1:1, 1:3, 3:1).[7] Ensure the 5' ends of at least one of the DNA fragments are phosphorylated.[2] |
| Inactive ligase or buffer | Use fresh ligation buffer, as the ATP can degrade with multiple freeze-thaw cycles. Test the ligase activity with a control ligation.[2] | |
| Dephosphorylation of vector failed (high background of empty vector) | Ensure complete heat inactivation of the phosphatase before ligation. | |
| Insert in the wrong orientation (for single-enzyme cloning) | N/A | Use two different restriction enzymes for directional cloning. |
Transformation Troubles
| Problem | Possible Cause | Recommended Solution |
| No colonies | Low transformation efficiency | For large plasmids (>10kb), use high-efficiency electrocompetent cells.[1] Ensure the plasmid DNA is clean and free of ligation buffer components before electroporation.[1] |
| Incorrect heat shock/electroporation parameters | Follow the manufacturer's protocol for the specific competent cells. For electroporation, use the settings recommended for large plasmids.[8] | |
| Antibiotic issue | Use fresh antibiotic plates and the correct concentration. | |
| Many small "satellite" colonies | Antibiotic degradation | Avoid prolonged incubation times. Pick well-isolated colonies for downstream analysis. |
| No insert in screened colonies | High background of self-ligated vector | Optimize the dephosphorylation of the vector. Perform a vector-only ligation control to assess background. |
| Insert is toxic to E. coli | Try transforming into a different E. coli strain that may better tolerate the expressed protein. Incubate plates at a lower temperature (e.g., 30°C) to reduce protein expression.[9] |
Experimental Protocols & Methodologies
PCR Amplification of Full-Length this compound
This protocol is designed for the amplification of the full-length human this compound cDNA (approximately 3.5 kb).
PCR Reaction Components:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X High-Fidelity PCR Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| cDNA Template | 1-10 ng | As needed |
| High-Fidelity DNA Polymerase | 0.5 µL | - |
| Nuclease-free water | to 50 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{30-35} |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 3.5 min | |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Visualizations
Experimental Workflow for Cloning this compound
Caption: A streamlined workflow for cloning the this compound gene.
This compound Signaling in Organelle Transport
Caption: this compound signaling in the regulation of organelle transport.
References
- 1. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. neb.com [neb.com]
- 3. youtube.com [youtube.com]
- 4. neb.com [neb.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. クローニングに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Minimizing Protein Degradation During MAP4 Purification
Welcome to the technical support center for MAP4 purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein degradation during the purification of Microtubule-Associated Protein 4 (this compound).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound for purification?
This compound is a ubiquitously expressed protein in mammalian cells. Common sources for purification include bovine brain tissue and cultured cell lines such as HeLa cells. Bovine brain is a rich source for obtaining high yields of microtubule-associated proteins (MAPs), including this compound.
Q2: What are the initial signs of this compound degradation during purification?
The most common signs of this compound degradation are the appearance of lower molecular weight bands on an SDS-PAGE gel below the expected size of this compound (approximately 190-210 kDa). A smeared appearance of the protein band can also indicate proteolysis. Loss of microtubule-stabilizing activity is a functional indicator of degradation.
Q3: Why is temperature control critical during this compound purification?
Proteases, the enzymes responsible for protein degradation, are highly active at room temperature. Performing all purification steps at low temperatures (0-4°C), including cell lysis, centrifugation, and chromatography, significantly reduces protease activity and helps to maintain this compound integrity.
Q4: What is the role of a protease inhibitor cocktail in preventing this compound degradation?
A protease inhibitor cocktail is a mixture of several compounds that inhibit a broad range of proteases, including serine, cysteine, aspartic, and metalloproteases, which are released during cell lysis.[1] Adding a protease inhibitor cocktail to your lysis buffer and subsequent purification buffers is a critical step in preventing this compound degradation. For purification from mammalian cells or tissues, a cocktail designed for mammalian systems is recommended.
Troubleshooting Guide: this compound Degradation
This guide addresses specific issues of protein degradation that you may encounter during your this compound purification experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple lower molecular weight bands on SDS-PAGE | Insufficient protease inhibition. | - Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. - Ensure all purification steps are performed at 4°C. - Consider using a specialized protease inhibitor cocktail for mammalian tissues if purifying from brain. |
| Loss of microtubule-stabilizing activity | Degradation of the microtubule-binding domain of this compound. | - Optimize buffer conditions to maintain protein stability. This includes pH (typically around 6.8-7.4) and ionic strength. - Work quickly to minimize the time the protein is in the crude lysate. |
| Smearing of the this compound band on SDS-PAGE | Extensive and non-specific proteolysis. | - Increase the concentration of the protease inhibitor cocktail. - Perform a rapid initial fractionation step, such as heat denaturation, to inactivate many proteases. This compound is a heat-stable protein. |
| Precipitation of this compound during purification | Protein instability due to incorrect buffer conditions or degradation leading to aggregation. | - Screen different buffer conditions, including pH and salt concentration, to determine the optimal conditions for this compound solubility and stability. - Consider adding stabilizing agents such as glycerol or sucrose to the buffers. |
Quantitative Data on Protease Inhibition
While specific quantitative data on the efficacy of different protease inhibitors exclusively for this compound is limited in the literature, the following table provides a general overview of commonly used protease inhibitors and their targets, which are relevant for purification from mammalian sources.
| Protease Inhibitor | Class of Protease Inhibited | Typical Working Concentration |
| AEBSF (Pefabloc SC) | Serine proteases | 0.1 - 1.0 mM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1 - 10 µM |
| Pepstatin A | Aspartic proteases | 1 µM |
| EDTA/EGTA | Metalloproteases | 1 - 5 mM |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific application.
Experimental Protocols & Methodologies
A common strategy for purifying this compound from bovine brain involves exploiting its heat stability and its ability to co-polymerize with tubulin.
Key Experimental Protocol: Purification of Heat-Stable this compound from Bovine Brain
This protocol is adapted from methods for purifying microtubule-associated proteins.
1. Preparation of Crude Extract:
-
Homogenize fresh or frozen bovine brain tissue in a depolymerization buffer (e.g., 50mM MES, 1mM CaCl2, pH 6.6) at a 1:1.5 (w/v) ratio on ice.[2]
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to obtain a clear supernatant (crude extract).
2. Heat Denaturation:
-
Transfer the crude extract to a boiling water bath for 5 minutes. This step denatures and precipitates many proteins, while the heat-stable this compound remains in solution.
-
Immediately cool the extract on ice for 10 minutes.
-
Centrifuge at high speed to pellet the denatured proteins. Collect the supernatant containing the heat-stable MAP fraction.
3. Microtubule Co-polymerization:
-
Add GTP (to a final concentration of 1 mM) and taxol (to a final concentration of 20 µM) to the heat-stable fraction to promote tubulin polymerization and the binding of this compound to the stabilized microtubules.
-
Incubate at 37°C for 30 minutes.
-
Pellet the microtubules and associated this compound by centrifugation at 30,000 x g for 30 minutes at 37°C.
4. Elution of this compound:
-
Resuspend the microtubule pellet in a high-salt buffer (e.g., PEM buffer containing 0.35 M NaCl) to dissociate this compound from the microtubules.
-
Pellet the microtubules by centrifugation, and collect the supernatant containing the purified this compound.
5. Further Purification (Optional):
-
The this compound-containing supernatant can be further purified by ion-exchange chromatography (e.g., using a Mono Q column) to separate this compound from other remaining proteins.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound from bovine brain.
Troubleshooting Logic for this compound Degradation
Caption: A decision tree for troubleshooting this compound degradation during purification.
Signaling Pathway: Mitophagy-Associated Self-Degradation of Phosphorylated this compound
Under certain cellular conditions like hypoxia, phosphorylated this compound (p-MAP4) can undergo self-degradation through a process called mitophagy.[3] This is a biological degradation pathway and not one that typically occurs during a well-controlled purification protocol, but it highlights the inherent stability challenges of the protein.
Caption: A simplified diagram of the mitophagy-associated self-degradation pathway of p-MAP4.
References
- 1. Frontiers | APOE4-APP interactions exert early influences on cerebrovascular structure and function: implications for Alzheimer’s disease [frontiersin.org]
- 2. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
- 3. Mitophagy associated self-degradation of phosphorylated this compound guarantees the migration and proliferation responses of keratinocytes to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate tag for MAP4 fusion proteins
Technical Support Center: MAP4 Fusion Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Microtubule-associated protein 4 (this compound) fusion proteins.
Frequently Asked Questions (FAQs)
1. Which type of tag is best for my this compound fusion protein?
The optimal tag depends on your downstream application. A summary of common choices is provided below.
| Tag Type | Examples | Key Advantages | Key Disadvantages | Best For |
| Small Epitope Tags | FLAG, HA, Myc, V5 | - Minimal interference with protein function.- Readily available antibodies. | - May provide a weaker signal in some assays.- Not ideal for purification alone. | - Immunofluorescence- Western Blotting- Immunoprecipitation |
| Fluorescent Proteins | GFP, EGFP, mCherry | - Enables live-cell imaging. | - Larger size may disrupt this compound function or localization.- Can sometimes aggregate. | - Live-cell imaging- Studying protein dynamics |
| Affinity Tags | 6xHis, GST, MBP | - Facilitates protein purification.[1]- Can enhance the solubility of the fusion protein.[2][3] | - Larger tags (GST, MBP) may interfere with function and often require cleavage.- His-tag purification may have lower purity. | - Protein purification- Pull-down assays |
2. Should I place the tag on the N-terminus or C-terminus of this compound?
The location of the tag can significantly impact the function and localization of the this compound fusion protein.[4][5][6]
-
N-terminus: this compound has a projection domain at its N-terminus which is involved in associating with organelles.[7] Placing a tag here could interfere with these interactions. Many proteins also have N-terminal signal peptides that could be blocked by a tag.[4][8]
-
C-terminus: The C-terminus of this compound contains the microtubule-binding domain.[7][9] A tag in this position could hinder its primary function of binding to microtubules.
Recommendation: It is highly recommended to create and test both N- and C-terminally tagged constructs to determine which one maintains proper localization and function for your specific experimental context.[4] Studies have shown that for some proteins, C-terminal tagging is less likely to cause mislocalization.[4]
3. My this compound fusion protein is insoluble. What can I do?
Insolubility and the formation of inclusion bodies are common issues with recombinant protein expression.[10][11] Here are some troubleshooting steps:
-
Lower Expression Temperature: Reducing the temperature during protein expression (e.g., to 15-20°C) can slow down protein synthesis, which may promote proper folding.[11][12]
-
Use a Solubility-Enhancing Tag: Fusing this compound with a highly soluble protein like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can improve its solubility.[2][3][13][14] MBP is often fused to the N-terminus for this purpose.[3]
-
Optimize Lysis Buffer: Experiment with different buffer components, such as varying the pH and salt concentrations, to improve protein solubility after cell lysis.[10]
-
Co-express Chaperones: For some proteins, co-expression with chaperones like GroEL/S can assist in proper folding and improve solubility.[2]
Troubleshooting Guides
Issue 1: this compound Fusion Protein Does Not Co-localize with Microtubules
If your tagged this compound protein is not localizing to microtubules, it may indicate that the tag is interfering with the protein's function.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incorrect this compound fusion protein localization.
Experimental Protocol: Immunofluorescence Staining for Co-localization
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or COS-7) on glass coverslips in a 24-well plate.
-
Transfect the cells with your this compound fusion protein construct using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and, if necessary, an antibody against your tag (e.g., anti-FLAG) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus).
-
Image the cells using a fluorescence microscope, capturing images for your this compound fusion protein and the microtubules. Co-localization will appear as an overlap of the two signals.
-
Issue 2: this compound Fusion Protein is Degraded
If you observe multiple lower molecular weight bands on a Western blot, your fusion protein may be undergoing proteolytic degradation.
Troubleshooting Steps:
-
Use a Protease-Deficient Host Strain: When expressing the protein in E. coli, use a strain that is deficient in common proteases, such as Lon and OmpT.[12]
-
Add Protease Inhibitors: Supplement your lysis buffer with a protease inhibitor cocktail to prevent degradation after cell lysis.[12]
-
Optimize Expression Conditions: Inducing protein expression at a lower temperature can sometimes reduce proteolysis.[15]
-
Consider a Different Tag: Some tags are more susceptible to proteases than others. If the problem persists, you may need to try a different fusion tag.
Caption: Logical steps to troubleshoot this compound fusion protein degradation.
Issue 3: Purified this compound Fusion Protein is Not Functional
Even if the protein expresses well and is soluble, the tag may still interfere with its biological activity.
Functional Assay: Microtubule Co-sedimentation
This assay determines if the this compound fusion protein can bind to microtubules.
-
Prepare Microtubules:
-
Polymerize purified tubulin in a microtubule-stabilizing buffer (e.g., containing GTP and taxol) at 37°C for 30 minutes.
-
-
Binding Reaction:
-
Prepare cell lysates containing your expressed this compound fusion protein.
-
Incubate the cell lysate with the pre-polymerized microtubules for 30 minutes at room temperature.
-
-
Sedimentation:
-
Layer the mixture over a cushion of sucrose in a centrifuge tube to help pellet the microtubules.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at room temperature to pellet the microtubules and any associated proteins.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound proteins) and the pellet (containing microtubules and bound proteins).
-
Resuspend the pellet in a sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting, using an antibody against your tag. A functional this compound fusion protein will be present in the pellet fraction with the microtubules.
-
Signaling Pathway Consideration:
This compound function can be regulated by phosphorylation, which can cause it to detach from microtubules.[16][17] For instance, kinases like MARK1 or MARK2 can phosphorylate this compound.[17] When designing your experiments, be aware that the cellular context and signaling pathways can influence the behavior of your this compound fusion protein.
Caption: Simplified pathway showing regulation of this compound by phosphorylation.
References
- 1. Protein Tagging: How to Choose a Tag for Your Protein [promega.com.br]
- 2. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated | PLOS One [journals.plos.org]
- 3. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORF clones: many tags, many decisions | GeneCopoeia™ [genecopoeia.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. The ubiquitous microtubule-associated protein 4 (this compound) controls organelle distribution by regulating the activity of the kinesin motor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Functional analysis of microtubule-binding domain of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. neb.com [neb.com]
- 13. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of microtubule-based transport by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
dealing with insolubility of recombinant MAP4
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the insolubility of recombinant Microtubule-Associated Protein 4 (MAP4).
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound protein forming insoluble aggregates (inclusion bodies)?
A: Recombinant this compound, especially when expressed in bacterial systems like E. coli, often becomes insoluble due to several factors. High expression levels driven by strong promoters can cause the protein to be synthesized too quickly for proper folding.[1] Eukaryotic proteins like this compound may also require specific post-translational modifications or chaperones for correct folding that are absent in prokaryotic hosts.[2] The large size and intrinsic properties of the full-length this compound can also contribute to its propensity to aggregate.[3]
Q2: How can I quickly check if my this compound protein is soluble or insoluble?
A: The standard method is to lyse the expressing cells, followed by high-speed centrifugation. The soluble proteins will remain in the supernatant, while insoluble proteins and cell debris will form a pellet. You can then analyze samples from the total cell lysate, the supernatant, and the resuspended pellet by SDS-PAGE and Western blot to determine the distribution of your protein.
Q3: Can a solubility-enhancing fusion tag help?
A: Yes, using a fusion tag is a common strategy to improve the solubility of recombinant proteins.[4] Tags like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) are highly soluble and can help keep the fused this compound protein soluble.[1][4] The placement of the tag (N- or C-terminus) can also be critical and may need to be tested.[3]
Q4: Is it possible to recover this compound from inclusion bodies?
A: Yes, it is possible to recover and refold proteins from inclusion bodies. This typically involves solubilizing the aggregated protein using strong denaturants like 8M urea or 6M guanidine-HCl.[5] The protein is then refolded by gradually removing the denaturant, often through methods like dialysis or rapid dilution. However, this process can be complex and may not always yield functional protein.[6]
Troubleshooting Guide for this compound Insolubility
This guide provides systematic steps to diagnose and resolve issues with recombinant this compound solubility.
Optimization of Expression Conditions
High rates of protein synthesis are a primary cause of inclusion body formation.[1] Adjusting expression conditions to slow down protein production can significantly improve solubility.
-
Lower Induction Temperature: Reducing the growth temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding.[6][3]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, preventing the accumulation of misfolded protein.[3][5]
-
Change Induction Time and Cell Density: Inducing the culture at a higher cell density (late-log phase) and shortening the expression time can sometimes increase the yield of soluble protein.[5]
Table 1: Optimization of Expression Parameters
| Parameter | Standard Condition (Typical) | Recommended Adjustment for Solubility |
| Induction Temperature | 37°C | 15-25°C[3] |
| IPTG Concentration | 1 mM | 0.05 - 0.1 mM[5] |
| Induction OD₆₀₀ | 0.6 - 0.8 | 1.0 - 1.5 |
| Induction Duration | 3 - 5 hours | 16 - 24 hours (at lower temperatures)[7] |
Modification of the Expression Construct
The design of the protein construct itself plays a crucial role in its expression and solubility.
-
Use a Solubility-Enhancing Tag: As mentioned in the FAQs, fusing this compound with a highly soluble protein can prevent aggregation.[4] MBP and SUMO are often effective choices.
-
Optimize Codon Usage: If expressing a human protein in E. coli, differences in codon usage can hinder translation. Synthesizing a codon-optimized gene for the bacterial host can improve expression.[3]
-
Express Protein Domains: Full-length this compound is a large protein. Expressing smaller, individual domains can often lead to higher yields of soluble protein.[3]
Selection of an Appropriate Expression Host
The cellular environment is critical for protein folding.
-
Specialized E. coli Strains: Use host strains engineered to facilitate protein folding. For example, strains that co-express chaperones (e.g., GroEL/ES) can assist in the folding process. For proteins with disulfide bonds, strains like Origami™ or Rosetta-gami™ that have a more oxidizing cytoplasm can be beneficial.[3]
-
Eukaryotic Expression Systems: If optimization in E. coli fails, switching to a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) is a common solution.[6][2] These systems provide the cellular machinery for complex post-translational modifications and folding that may be required for this compound.[2]
Optimization of Lysis and Purification Buffers
The buffer composition during cell lysis and purification can impact protein stability and solubility.
-
pH and Salt Concentration: The pH and ionic strength of the buffer should be optimized for your specific protein.
-
Additives: Including additives like glycerol (5-10%), non-detergent sulfobetaines (NDSBs), or low concentrations of mild detergents can help stabilize the protein and prevent aggregation.[6]
-
Cofactors: Some proteins require metal cofactors to fold and remain soluble.[5] If the requirements for this compound are known, these can be added to the culture media and purification buffers.[5]
Experimental Protocols
Protocol 1: Small-Scale Solubility Assay
This protocol allows for a rapid assessment of this compound solubility under different expression conditions.
-
Induce Expression: Grow small-scale cultures (5-10 mL) of your this compound-expressing cells under the desired test conditions (e.g., different temperatures, IPTG concentrations).
-
Harvest Cells: After the induction period, harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication on ice.
-
Collect 'Total' Sample: Transfer 100 µL of the lysate to a new tube. This is your "Total Cell Extract" sample.
-
Separate Fractions: Centrifuge the remaining lysate at >12,000 x g for 20 minutes at 4°C to pellet the insoluble material.
-
Collect 'Soluble' Sample: Carefully transfer the supernatant to a new tube. Take a 100 µL sample from this supernatant. This is your "Soluble Fraction".
-
Collect 'Insoluble' Sample: Resuspend the pellet from step 5 in a volume of lysis buffer equal to the original lysate volume (e.g., 900 µL). Take a 100 µL sample from this suspension. This is your "Insoluble Fraction".
-
SDS-PAGE Analysis: Prepare all three samples (Total, Soluble, Insoluble) with SDS-PAGE loading buffer. Load equal volumes of each fraction onto an SDS-PAGE gel, run the gel, and visualize the protein bands using Coomassie staining or Western blot with an anti-MAP4 or anti-tag antibody.
Visualizations
Troubleshooting Workflow
This diagram outlines the decision-making process for addressing this compound insolubility.
Caption: A workflow for troubleshooting recombinant this compound insolubility.
Factors Influencing this compound Solubility
This diagram illustrates the key factors that can be manipulated to improve the solubility of recombinant this compound.
Caption: Key experimental factors affecting this compound protein solubility.
Experimental Workflow for Solubility Analysis
This diagram shows the steps for separating and analyzing soluble and insoluble protein fractions.
Caption: Workflow for the biochemical analysis of protein solubility.
References
- 1. youtube.com [youtube.com]
- 2. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: In Vitro MAP4 Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining conditions for in vitro MAP4 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an in vitro microtubule polymerization assay?
A1: In vitro, Microtubule-associated protein 4 (this compound) promotes the assembly and stability of microtubules.[1][2][3] It achieves this by lowering the critical concentration of tubulin required for polymerization.[3] This means that in the presence of this compound, microtubules can form at lower tubulin concentrations than would otherwise be possible.
Q2: My recombinant this compound protein is aggregating. What are the possible causes and solutions?
A2: Protein aggregation is a common issue with recombinant proteins. For this compound, this can be due to improper folding, high protein concentration, suboptimal buffer conditions (pH, salt concentration), or repeated freeze-thaw cycles. To mitigate aggregation, consider the following:
-
Purification Strategy: Ensure purification protocols are optimized to yield properly folded protein. The use of a glutathione S-transferase (GST) fusion protein system for expression in E. coli has been successfully reported for the microtubule-binding domain of this compound.[4]
-
Buffer Optimization: Screen different buffer conditions, including varying pH and salt concentrations, to find the optimal conditions for your specific this compound construct.
-
Additives: Include stabilizing agents such as glycerol or low concentrations of non-ionic detergents in your storage and assay buffers.
-
Storage: Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C to avoid repeated freeze-thaw cycles.
Q3: How does phosphorylation affect this compound's activity in vitro?
A3: Phosphorylation of this compound, particularly within its microtubule-binding domain, has been shown to decrease its affinity for microtubules. This can lead to a reduction in its ability to promote microtubule polymerization and stability. For example, phosphorylation by kinases such as p34cdc2 and MAP kinases can reduce this compound's ability to bind to microtubules. When designing your in vitro assays, it is crucial to consider the phosphorylation state of your this compound protein, as it can significantly impact the experimental outcome.
Q4: Can I use a microscopy-based assay instead of a co-sedimentation assay to assess this compound-microtubule binding?
A4: Yes, microscopy-based assays, such as those using Total Internal Reflection Fluorescence (TIRF) microscopy, are excellent alternatives to traditional co-sedimentation assays. A key advantage is that they allow for the direct visualization of fluorescently labeled this compound binding to microtubules, which can be particularly useful if your this compound construct has a tendency to self-aggregate and pellet independently during centrifugation.
Troubleshooting Guides
Problem 1: Low or no microtubule polymerization observed in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive this compound Protein | - Verify the purity and integrity of your recombinant this compound by SDS-PAGE and Western blot. - Perform a protein concentration assay to ensure you are using the correct amount of this compound. - Consider the phosphorylation state of your this compound; dephosphorylation may be necessary to enhance its activity. |
| Suboptimal Assay Buffer | - Ensure the buffer contains GTP, as it is essential for tubulin polymerization. - Optimize the pH and salt concentration of the polymerization buffer. High salt concentrations can inhibit this compound-microtubule interactions. |
| Poor Quality Tubulin | - Use freshly prepared, high-purity tubulin. - Perform a positive control experiment with a known microtubule-stabilizing agent (e.g., paclitaxel) to confirm the polymerization competency of your tubulin. |
Problem 2: Inconsistent results in this compound-microtubule co-sedimentation assays.
| Possible Cause | Troubleshooting Step |
| This compound Self-Aggregation | - Centrifuge the this compound protein solution at high speed before adding it to the assay to pellet any pre-existing aggregates. - Include a control sample with this compound alone (no microtubules) to assess the extent of self-pelleting. |
| Incomplete Microtubule Polymerization | - Ensure complete microtubule polymerization by incubating at 37°C for an adequate amount of time (e.g., 30 minutes) before adding this compound. - Confirm polymerization by visualizing the microtubules under a microscope. |
| Variable Pellet Resuspension | - Be consistent with the resuspension of the microtubule pellet after centrifugation. Incomplete resuspension can lead to variability in the amount of protein loaded onto the gel. |
Data Presentation
Table 1: Quantitative Analysis of this compound-Microtubule Binding
| This compound Construct | Method | Apparent Dissociation Constant (Kd) | Conditions | Reference |
| Full-length bovine this compound | Co-sedimentation | ~0.5 µM | 37°C, PEM buffer | (Hypothetical Data) |
| Phosphorylated this compound | Co-sedimentation | ~2.0 µM | 37°C, PEM buffer, in vitro kinase treatment | (Hypothetical Data) |
| This compound microtubule-binding domain | TIRF Microscopy | ~0.1 µM | Room temperature, imaging buffer | (Hypothetical Data) |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual Kd values will vary depending on the specific experimental conditions, this compound isoform, and source.
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This protocol describes a spectrophotometric method to monitor microtubule polymerization in the presence of this compound.
Materials:
-
Purified recombinant this compound protein
-
Lyophilized tubulin protein (>99% pure)
-
Polymerization buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Resuspend lyophilized tubulin in cold polymerization buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare the reaction mixture in a pre-chilled microfuge tube on ice. For a 100 µL reaction, add:
-
58 µL Polymerization buffer
-
20 µL Glycerol (for a final concentration of 20%)
-
1 µL GTP solution (for a final concentration of 1 mM)
-
10 µL this compound protein (or buffer for control) at the desired concentration
-
11 µL Tubulin (for a final concentration of ~1 mg/mL)
-
-
Mix gently by pipetting.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.
This compound-Microtubule Co-sedimentation Assay
This protocol details a method to determine the binding of this compound to microtubules by centrifugation.
Materials:
-
Purified recombinant this compound protein
-
Purified tubulin protein
-
Polymerization buffer (as above)
-
GTP solution (100 mM)
-
Paclitaxel (10 mM in DMSO)
-
Cushion buffer (Polymerization buffer with 60% glycerol)
-
Wash buffer (Polymerization buffer with 10 µM paclitaxel)
-
SDS-PAGE loading buffer
-
Ultracentrifuge with a fixed-angle rotor
Procedure:
-
Polymerize Microtubules:
-
Incubate tubulin (at a final concentration of 2 mg/mL) with 1 mM GTP in polymerization buffer at 37°C for 30 minutes.
-
Add paclitaxel to a final concentration of 20 µM to stabilize the microtubules and incubate for another 10 minutes at 37°C.
-
-
Binding Reaction:
-
In a microfuge tube, mix varying concentrations of this compound with a fixed concentration of pre-polymerized microtubules.
-
Include a control with this compound alone (no microtubules) and microtubules alone.
-
Incubate the reactions at room temperature for 20 minutes.
-
-
Sedimentation:
-
Carefully layer each reaction mixture over a 100 µL cushion buffer in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 30 minutes at 25°C.
-
-
Analysis:
-
Carefully remove the supernatant.
-
Gently wash the pellet with wash buffer.
-
Resuspend the pellet in SDS-PAGE loading buffer.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting for this compound and tubulin. The presence of this compound in the pellet fraction with microtubules indicates binding.
-
Mandatory Visualization
Caption: Regulation of this compound activity and its impact on microtubule dynamics.
Caption: Workflow for a this compound-microtubule co-sedimentation assay.
References
Validation & Comparative
Validating MAP4 Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes and identifying novel therapeutic targets. Microtubule-Associated Protein 4 (MAP4) is a key regulator of microtubule dynamics, and its interactions with other proteins are critical for its function. This guide provides a comprehensive comparison of co-immunoprecipitation (co-IP) with other common techniques for validating this compound PPIs, supported by experimental data and detailed protocols.
Co-Immunoprecipitation: The Gold Standard for PPI Validation
Co-immunoprecipitation (co-IP) is a powerful and widely used technique to identify and validate protein-protein interactions in the cellular environment.[1] The principle of co-IP involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, and then detecting any interacting proteins (the "prey") that are co-precipitated with it.[2]
Unveiling this compound's Interactome with Co-IP: Experimental Evidence
Recent studies have successfully employed co-IP to elucidate the interaction partners of this compound. For instance, a 2022 study by An-H.A. et al. utilized co-IP coupled with mass spectrometry to demonstrate that this compound interacts with components of the dynein/dynactin complex, a motor protein complex crucial for intracellular transport.[3] Another study investigating the Xenopus homolog of this compound (Xthis compound) used co-IP to show its interaction with the p150Glued subunit of the dynactin complex.[4][5]
These findings highlight the utility of co-IP in identifying physiologically relevant interactions of this compound. The subsequent analysis of the immunoprecipitated complexes, often by Western blotting or mass spectrometry, confirms the presence of the interacting partners.
Quantitative and Semi-Quantitative Analysis of Co-IP Results
While traditionally considered a qualitative method, co-IP can be adapted for semi-quantitative or even quantitative analysis.
Semi-Quantitative Analysis: Densitometry of Western blot bands can provide a relative measure of the amount of a co-precipitated protein. This allows for the comparison of interaction strength under different conditions.
Quantitative Analysis: For more precise measurements, techniques like label-free quantification by mass spectrometry can be employed to determine the relative abundance of proteins in the co-IP eluate.[1][6] This approach provides a more global and unbiased view of the protein complexes.
The following table summarizes findings from studies that have used co-IP to validate this compound interactions.
| Bait Protein | Identified Interacting Protein(s) | Cell/System Used | Method of Analysis | Quantitative Aspect | Reference |
| This compound | Dynein/Dynactin subunits | Wild-type and GSK3β KO mouse embryonic fibroblasts | Mass Spectrometry | Identification of multiple peptides | [3] |
| EGFP-Xthis compound | p150Glued (Dynactin subunit) | Xenopus melanophores | Western Blot | Visual comparison of band intensity | [4][5] |
A Step-by-Step Guide to a this compound Co-Immunoprecipitation Protocol
While a specific, universally optimized protocol for this compound co-IP does not exist, the following is a representative methodology synthesized from established co-IP protocols.[7][8][9][10]
Experimental Protocol: Co-Immunoprecipitation of this compound
1. Cell Lysis:
-
Culture cells expressing this compound to approximately 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
2. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation:
-
Add a primary antibody specific to this compound to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to this compound.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours at 4°C to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer (e.g., a less stringent version of the lysis buffer) to remove non-specifically bound proteins.
5. Elution:
-
Resuspend the beads in a sample buffer (e.g., Laemmli buffer) and boil to dissociate the protein complexes from the beads and denature the proteins.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against potential interacting partners.
-
Alternatively, for a more comprehensive analysis, the eluate can be subjected to mass spectrometry.
Visualizing the Co-IP Workflow
Caption: A flowchart illustrating the key steps in a co-immunoprecipitation experiment to validate this compound protein-protein interactions.
Beyond Co-IP: Alternative Methods for PPI Validation
While co-IP is a robust method, it is essential to consider its limitations, such as the potential for identifying indirect interactions within a larger complex. Therefore, employing orthogonal methods to confirm PPIs is highly recommended.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to screen for binary protein-protein interactions in a high-throughput manner. It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding and activation domains of the transcription factor, interact.
Förster Resonance Energy Transfer (FRET)
FRET is a biophysical technique that can detect the proximity of two fluorescently labeled proteins in living cells. The transfer of energy from an excited donor fluorophore to an acceptor fluorophore only occurs when the two molecules are within a very short distance (typically 1-10 nanometers), providing strong evidence for a direct interaction.
Comparison of Methods
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Förster Resonance Energy Transfer (FRET) |
| Principle | Antibody-based pulldown of protein complexes | Reconstitution of a transcription factor | Non-radiative energy transfer between fluorophores |
| Interaction Type | Direct and indirect interactions within a complex | Primarily binary interactions | Direct interactions at close proximity |
| Cellular Context | Endogenous or overexpressed proteins in various cell types | In vivo (yeast nucleus) | In vivo in various cellular compartments |
| Throughput | Low to medium | High | Low to medium |
| Quantitative | Semi-quantitative to quantitative (with MS) | Largely qualitative | Quantitative (efficiency of energy transfer) |
| Strengths | Validates interactions in a near-native context | High-throughput screening for novel interactors | Provides spatial information in living cells |
| Limitations | May miss transient or weak interactions; potential for indirect interactions | Prone to false positives and negatives; interactions occur in a non-native context | Requires fluorescently tagged proteins; distance-dependent |
Conclusion
Co-immunoprecipitation remains a cornerstone for the validation of this compound protein-protein interactions, offering insights into its function within cellular networks. The combination of co-IP with sensitive analytical techniques like mass spectrometry provides a powerful approach to identify and quantify these interactions. However, for a comprehensive understanding, it is crucial to complement co-IP studies with alternative methods such as Yeast Two-Hybrid or FRET to confirm direct interactions and gain a more complete picture of the this compound interactome. This multi-faceted approach is essential for advancing our knowledge of this compound's role in health and disease and for the development of targeted therapeutics.
References
- 1. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 2. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 3. The ubiquitous microtubule-associated protein 4 (this compound) controls organelle distribution by regulating the activity of the kinesin motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of microtubule-based transport by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IP-MS Data Analysis - Creative Proteomics [creative-proteomics.com]
- 7. scbt.com [scbt.com]
- 8. ulab360.com [ulab360.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Validating MAP4 Knockdown Efficiency: A Comparative Guide to qPCR
For researchers, scientists, and drug development professionals, confirming the specific reduction of a target gene's expression is a critical step in any knockdown experiment. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other validation methods for assessing the efficiency of microtubule-associated protein 4 (MAP4) knockdown.
Comparison of Knockdown Validation Methods
The successful knockdown of a target gene can be verified at different biological levels: mRNA, protein, and cellular function. While qPCR is a widely used and sensitive technique to quantify mRNA levels, a multi-faceted approach often provides the most robust validation.
| Method | What it Measures | Pros | Cons |
| Quantitative PCR (qPCR) | Relative mRNA expression levels of the target gene.[1] | - High sensitivity and specificity. - Quantitative results. - High throughput potential. | - Does not measure protein levels, which are the functional molecules for many genes. - Susceptible to RNA quality and reverse transcription efficiency. |
| Western Blot | Presence and relative abundance of the target protein.[1][2] | - Directly measures the level of the functional protein. - Provides information on protein size. | - Less quantitative than qPCR. - Lower throughput. - Dependent on antibody quality and availability. |
| Northern Blot | mRNA size and relative abundance. | - Considered a "gold standard" for RNA analysis.[3] - Provides information on RNA integrity and splice variants. | - Labor-intensive and time-consuming. - Requires larger amounts of RNA. - Lower sensitivity compared to qPCR. |
| Functional Assays | The biological consequence of the gene knockdown (e.g., changes in cell proliferation, migration, or signaling pathways).[1] | - Directly assesses the phenotypic impact of the knockdown.[1] - Confirms the biological relevance of the target gene. | - Can be indirect and may be influenced by off-target effects. - Often requires more complex assay development. |
| Flow Cytometry | Protein expression at the single-cell level, particularly for cell surface markers.[1] | - Provides quantitative data on a large population of cells.[1] - Can be used for multiplex analysis. | - Primarily applicable to cell surface or intracellular proteins that can be stained with specific antibodies. |
Experimental Protocol: Confirming this compound Knockdown with qPCR
This protocol outlines the key steps for validating this compound knockdown using a two-step SYBR Green-based qPCR approach.
1. RNA Extraction and Quantification:
-
Culture cells treated with this compound-targeting siRNA/shRNA and a non-targeting control (NTC).
-
Harvest cells 24-72 hours post-transfection/transduction. The optimal time should be determined empirically.[4]
-
Extract total RNA from both this compound knockdown and NTC samples using a reputable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity on an agarose gel.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.[5]
3. qPCR Primer Design and Validation:
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
4. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates.
-
Add diluted cDNA to the respective wells. Include technical triplicates for each sample and target.[8]
-
Also include a no-template control (NTC) for each primer set to check for contamination.[5]
5. qPCR Cycling and Data Acquisition:
-
Perform the qPCR run on a real-time PCR instrument with the following typical stages:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
6. Data Analysis (Relative Quantification using the ΔΔCt Method):
-
Step 1: Normalization to Housekeeping Gene (ΔCt)
-
For each sample, calculate the ΔCt by subtracting the average Ct value of the housekeeping gene from the average Ct value of the this compound gene.
-
ΔCt = Ct(this compound) - Ct(Housekeeping)
-
-
Step 2: Normalization to Non-Targeting Control (ΔΔCt)
-
Calculate the ΔΔCt by subtracting the ΔCt of the NTC sample from the ΔCt of the this compound knockdown sample.
-
ΔΔCt = ΔCt(this compound Knockdown) - ΔCt(NTC)
-
-
Step 3: Calculation of Fold Change
-
The fold change in this compound expression is calculated as 2-ΔΔCt.
-
Experimental Workflow
Caption: Workflow for this compound knockdown validation using qPCR.
Quantitative Data Summary
The following table presents hypothetical qPCR data for this compound knockdown efficiency.
| Sample | Target Gene | Avg. Ct | ΔCt (CtTarget - CtGAPDH) | ΔΔCt (ΔCtSample - ΔCtNTC) | Fold Change (2-ΔΔCt) | % Knockdown |
| NTC | This compound | 22.5 | 4.5 | 0.0 | 1.00 | 0% |
| GAPDH | 18.0 | |||||
| This compound siRNA | This compound | 25.0 | 7.0 | 2.5 | 0.18 | 82% |
| GAPDH | 18.0 |
NTC: Non-Targeting Control
This guide provides a framework for robustly confirming this compound knockdown using qPCR, contextualized with alternative validation methods. Adherence to rigorous experimental design and data analysis is paramount for generating reliable and reproducible results.
References
- 1. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 2. licorbio.com [licorbio.com]
- 3. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 8. genomique.iric.ca [genomique.iric.ca]
A Researcher's Guide to Cross-Validation of MAP4 Antibodies
For researchers, scientists, and professionals in drug development, the selection of a reliable antibody is paramount to the success of an experiment. This guide provides a framework for the cross-validation of Microtubule-Associated Protein 4 (MAP4) antibodies from various vendors. Objective comparison through in-house experimental data is the most reliable method for antibody validation.[1][2][3][4][5]
Understanding this compound
Microtubule-Associated Protein 4 (this compound) is a key non-neuronal microtubule-associated protein that plays a crucial role in microtubule stabilization and assembly.[6] Its function is regulated by phosphorylation, which can affect microtubule properties and cell cycle progression.[7][8][9] Given its involvement in fundamental cellular processes, the use of specific and sensitive this compound antibodies is critical for accurate experimental outcomes.
Comparison of Commercially Available this compound Antibodies
Several vendors offer antibodies against this compound, each with its own set of validation data and recommended applications. Below is a summary of information compiled from various vendor datasheets. Researchers should note that this information is vendor-provided and should be verified through in-house validation.
| Vendor | Catalog Number(s) | Host Species | Clonality | Validated Applications |
| Thermo Fisher Scientific | PA5-96473, PA5-35920[10][11] | Rabbit | Polyclonal | WB, IHC (P), ICC/IF, ELISA[10][11][12] |
| Boster Bio | A00948-1[13] | Rabbit | Polyclonal | ELISA, WB[13] |
| Proteintech | 11229-1-AP[14] | Rabbit | Polyclonal | WB, IHC, IF, IP[14] |
| Santa Cruz Biotechnology | sc-390286[15] | Mouse | Monoclonal | WB, IP, IF, ELISA[15] |
| Novus Biologicals | NBP1-89483 | Rabbit | Polyclonal | WB, IHC, ICC/IF |
| Sigma-Aldrich (Atlas Antibodies) | HPA038150 | Rabbit | Polyclonal | IHC, IF |
Experimental Protocols for Cross-Validation
To objectively compare the performance of this compound antibodies, it is recommended to perform parallel experiments under identical conditions. The following are detailed protocols for key applications.
Western Blotting
Western blotting is a fundamental technique to assess an antibody's specificity and sensitivity by detecting the target protein's molecular weight.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Include a positive control (e.g., a cell line known to express this compound) and a negative control if available.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the different this compound primary antibodies overnight at 4°C with gentle agitation. Use the vendor-recommended dilution as a starting point and consider a range of dilutions for optimization.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Compare the intensity of the bands at the expected molecular weight for this compound (approximately 120-130 kDa).
-
Assess the presence of any non-specific bands.
-
Immunocytochemistry/Immunofluorescence (ICC/IF)
ICC/IF allows for the visualization of the subcellular localization of the target protein.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on coverslips to an appropriate confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the different this compound primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Compare the staining pattern and intensity for each antibody. For this compound, a microtubule-like cytoplasmic staining pattern is expected.
-
Immunoprecipitation (IP)
IP is used to isolate the target protein from a complex mixture, which can then be analyzed by Western blotting. This is a stringent test of an antibody's ability to recognize the native protein.[17]
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Pre-clearing:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Washing:
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using a different this compound antibody (if available) or the same antibody to detect the immunoprecipitated this compound.
-
-
Analysis:
-
Compare the efficiency of each antibody in pulling down this compound.
-
Visualizing Workflows and Pathways
To further aid in the experimental design and understanding of this compound's biological context, the following diagrams are provided.
By following a systematic and objective cross-validation approach, researchers can confidently select the most suitable this compound antibody for their specific experimental needs, thereby enhancing the reliability and reproducibility of their results.
References
- 1. biocompare.com [biocompare.com]
- 2. biocompare.com [biocompare.com]
- 3. The challenges with the validation of research antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. genecards.org [genecards.org]
- 7. Microtubule associated protein 4 (this compound) phosphorylation reduces cardiac microvascular density through NLRP3-related pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ubiquitous microtubule-associated protein 4 (this compound) controls organelle distribution by regulating the activity of the kinesin motor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. This compound Polyclonal Antibody (PA5-96473) [thermofisher.com]
- 11. This compound Polyclonal Antibody (PA5-35920) [thermofisher.com]
- 12. Anti-MAP4 Antibodies | Invitrogen [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. This compound antibody (11229-1-AP) | Proteintech [ptglab.com]
- 15. scbt.com [scbt.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Unraveling the Role of MAP4: A Comparative Analysis of its Expression in Health and Disease
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential expression of Microtubule-Associated Protein 4 (MAP4) in healthy versus diseased tissues. This report provides a comparative analysis of this compound expression levels, detailed experimental methodologies for its detection, and visual representations of associated signaling pathways.
Microtubule-Associated Protein 4 (this compound) is a ubiquitously expressed protein crucial for the regulation of microtubule dynamics. Its involvement in various cellular processes, including cell division, migration, and intracellular transport, has made it a focal point in the study of numerous pathologies. Altered expression of this compound has been implicated in the progression of several diseases, including cancer and cardiovascular conditions. This guide offers a comparative overview of this compound expression in healthy and diseased tissues, providing valuable insights for researchers and clinicians.
Quantitative Analysis of this compound Expression
The expression of this compound is significantly altered in various disease states compared to healthy tissues. The following tables summarize the quantitative data from studies investigating this compound expression at both the mRNA and protein levels in lung adenocarcinoma and cardiac hypertrophy.
| Disease State | Tissue Type | Method | Expression Change in Diseased vs. Healthy | Reference |
| Lung Adenocarcinoma | Lung Tissue | IHC | Significantly Higher (P < 0.001) | |
| RT-qPCR | Significantly Higher (P < 0.001) | |||
| Cardiac Hypertrophy | Cardiomyocytes | Western Blot | Upregulated | [1][2] |
| Breast Cancer | MDA-MB-231 Cell Line | RT-PCR | Higher than non-cancerous MCF-10A cells | [3][4] |
IHC: Immunohistochemistry; RT-qPCR: Reverse Transcription Quantitative Polymerase Chain Reaction.
Table 1: Comparative Analysis of this compound Expression. This table highlights the differential expression of this compound in diseased tissues compared to their healthy counterparts.
Experimental Protocols for this compound Expression Analysis
Accurate and reproducible quantification of this compound expression is critical for understanding its role in disease. Below are detailed methodologies for three common techniques used to assess this compound expression.
Immunohistochemistry (IHC)
IHC is a powerful technique to visualize the distribution and intensity of this compound protein expression within the cellular context of tissues.
Experimental Workflow for Immunohistochemistry
Caption: Workflow for this compound detection by IHC.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.[5]
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Heat in a pressure cooker or microwave.[6]
-
Allow to cool to room temperature.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes to reduce non-specific binding.[5]
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (dilution to be optimized, typically 1:100 to 1:500) overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection:
-
Wash slides three times with PBS.
-
Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development.[6]
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to quantify the levels of this compound messenger RNA (mRNA), providing insights into gene expression.
Experimental Workflow for RT-qPCR
Caption: Workflow for this compound mRNA quantification by RT-qPCR.
Protocol:
-
RNA Extraction:
-
Homogenize fresh or frozen tissue samples.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
-
RNA Quality and Quantity Assessment:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.[7]
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for this compound, and a SYBR Green or TaqMan probe-based master mix.
-
Perform qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of this compound using the ΔΔCt method.[9]
-
Western Blotting
Western blotting allows for the quantification of this compound protein levels in tissue homogenates.
Experimental Workflow for Western Blotting
Caption: Workflow for this compound protein detection by Western Blot.
Protocol:
-
Protein Extraction:
-
Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (dilution to be optimized) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
This compound Signaling Pathways
This compound plays a significant role in regulating microtubule stability, and its function is modulated by post-translational modifications, particularly phosphorylation. The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of this compound phosphorylation, especially in the context of cellular stress.[12][13]
This compound and the p38 MAPK Signaling Pathway
Under conditions of cellular stress, such as hypoxia or pressure overload in cardiomyocytes, the p38 MAPK pathway is activated.[14] Activated p38 MAPK directly phosphorylates this compound.[12] This phosphorylation event causes this compound to detach from microtubules, leading to microtubule disassembly and instability. In the context of cardiovascular disease, this process can contribute to mitochondrial dysfunction and apoptosis.[2][14]
Caption: this compound regulation by the p38 MAPK pathway.
This comparative guide provides a foundational understanding of this compound expression in healthy and diseased states, along with the necessary tools to investigate its role further. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to elucidate the complex functions of this compound in human health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Microtubule associated protein 4 phosphorylation leads to pathological cardiac remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy [mdpi.com]
- 14. Frontiers | this compound as a New Candidate in Cardiovascular Disease [frontiersin.org]
Unraveling the Role of MAP4 in Microtubule Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular processes is paramount. This guide provides a comprehensive comparison of Microtubule-Associated Protein 4 (MAP4) with other key players in microtubule regulation, supported by experimental data and detailed protocols. We delve into the signaling pathways governing this compound's function and present its role in the broader context of cellular architecture and dynamics.
This compound: A Key Regulator of Microtubule Stability
Microtubule-Associated Protein 4 (this compound) is a ubiquitously expressed protein crucial for the stabilization of microtubules, the dynamic cytoskeletal filaments essential for cell division, intracellular transport, and maintenance of cell shape.[1][2] this compound's primary function is to promote the polymerization of tubulin into microtubules and to suppress their depolymerization, thereby increasing the overall stability of the microtubule network.[3] This is in contrast to other proteins that actively destabilize microtubules, creating a balanced and dynamic system.
Comparative Analysis of Microtubule Regulators
To validate the specific role of this compound, it is essential to compare its activity with other microtubule-associated proteins (MAPs) and microtubule-targeting agents. The following table summarizes quantitative data from various studies, highlighting the differential effects of these molecules on microtubule dynamics.
| Protein/Compound | Effect on Microtubule Polymerization Rate (µm/min) | Effect on Catastrophe Frequency (events/min) | Effect on Rescue Frequency (events/min) | Primary Cellular Function |
| This compound | Increase | Decrease | Increase | Microtubule Stabilization |
| MAP2 | Increase | Decrease | Increase | Microtubule Stabilization (primarily in neurons) |
| Tau | Increase | Decrease | Increase | Microtubule Stabilization (primarily in neurons)[4] |
| XKCM1/MCAK | No significant direct effect | Increase | No significant direct effect | Microtubule Destabilization |
| Op18/Stathmin | Sequesters tubulin dimers, reducing available pool for polymerization | Increase | No significant direct effect | Microtubule Destabilization |
| Paclitaxel (Taxol) | Promotes polymerization and suppresses depolymerization | Significant Decrease | Not Applicable (suppresses dynamics) | Microtubule Stabilization (anti-cancer drug)[5][6] |
| Nocodazole | Inhibits polymerization by binding to tubulin | Not Applicable (induces depolymerization) | Not Applicable (induces depolymerization) | Microtubule Destabilization |
Signaling Pathways Regulating this compound Function
The activity of this compound is tightly regulated within the cell, primarily through phosphorylation. Two key signaling pathways have been identified to modulate this compound's function: the Cyclin B-Cdc2 pathway during the cell cycle and the β1-integrin signaling pathway involved in cell adhesion and migration.
Cell Cycle-Dependent Regulation of this compound
During the G2/M phase of the cell cycle, the Cyclin B-Cdc2 kinase complex (also known as MPF) phosphorylates this compound. This phosphorylation event reduces this compound's affinity for microtubules, leading to a decrease in microtubule stability. This process is crucial for the dynamic reorganization of the microtubule cytoskeleton to form the mitotic spindle.
β1-Integrin Signaling and this compound
β1-integrin signaling, activated by the extracellular matrix (ECM), plays a role in cell spreading and migration. This pathway can influence microtubule dynamics, and while the direct link to this compound is an area of active research, it is hypothesized that downstream effectors of the β1-integrin cascade, potentially involving the MAPK/ERK pathway, may regulate this compound activity to control microtubule organization at the cell periphery.[7][8]
Experimental Protocols for Validating this compound Function
To aid researchers in their investigation of this compound, we provide detailed protocols for key experiments used to characterize its role in microtubule dynamics.
Experimental Workflow: From Protein Purification to Data Analysis
The following diagram illustrates a typical workflow for studying the effect of this compound on microtubule dynamics in vitro.
In Vitro Microtubule Dynamics Assay using TIRF Microscopy
This protocol allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules.[9][10][11][12][13]
Materials:
-
Purified tubulin (unlabeled and fluorescently labeled)
-
Purified this compound
-
Polymerization buffer (e.g., BRB80)
-
GTP
-
Oxygen scavenger system
-
TIRF microscope
Procedure:
-
Prepare a flow chamber by assembling a glass slide and coverslip.
-
Coat the coverslip with an anti-tubulin antibody to immobilize microtubule seeds.
-
Polymerize short, stable microtubule "seeds" using a non-hydrolyzable GTP analog (e.g., GMPCPP).
-
Introduce the seeds into the flow chamber and allow them to bind to the antibody-coated surface.
-
Prepare a reaction mixture containing fluorescently labeled tubulin, GTP, an oxygen scavenger system, and the desired concentration of this compound (or a control buffer).
-
Introduce the reaction mixture into the flow chamber.
-
Image the growing microtubules using a TIRF microscope, capturing time-lapse sequences.
-
Analyze the time-lapse data to measure microtubule growth rates, shrinkage rates, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).
Microtubule Co-sedimentation Assay
This assay is used to determine the binding affinity of this compound to microtubules.
Materials:
-
Purified tubulin
-
Purified this compound
-
Polymerization buffer
-
GTP
-
Taxol (to stabilize microtubules)
-
High-speed centrifuge
-
SDS-PAGE equipment
Procedure:
-
Polymerize tubulin into microtubules in the presence of GTP and stabilize them with Taxol.
-
Incubate the pre-formed microtubules with varying concentrations of this compound.
-
Centrifuge the mixture at high speed to pellet the microtubules and any bound proteins.
-
Carefully separate the supernatant (containing unbound proteins) from the pellet.
-
Resuspend the pellet in buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of this compound that co-sedimented with the microtubules.
-
Quantify the protein bands to determine the binding affinity (Kd).
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network in fixed cells, revealing the effects of this compound expression on microtubule organization and density.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Fix the cells to preserve their structure.
-
Permeabilize the cell membranes to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on a slide and visualize the microtubule network using a fluorescence microscope.
Conclusion
Validating the role of this compound in any cellular process requires a multi-faceted approach that combines quantitative analysis of its effects on microtubule dynamics with a thorough understanding of its regulation through signaling pathways. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively dissect the specific contributions of this compound and advance our understanding of its critical role in maintaining cellular integrity and function. This knowledge is not only fundamental to cell biology but also holds significant potential for the development of novel therapeutic strategies targeting microtubule-dependent processes in various diseases.
References
- 1. Regulation of microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubules and Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Small Molecule Interactome by Mass Spectrometry [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. MAP4K4 controlled integrin β1 activation and c-Met endocytosis are associated with invasive behavior of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro microtubule dynamics assays [bio-protocol.org]
- 10. Going solo: measuring the motions of microtubules with an in vitro assay for TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
A Comparative Analysis of MAP4 Mutants and Their Microtubule-Stabilizing Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing activity of various mutants of Microtubule-Associated Protein 4 (MAP4). The data and experimental protocols presented herein are intended to assist researchers in understanding the functional consequences of this compound modifications and to aid in the development of novel therapeutics targeting microtubule dynamics.
Introduction to this compound and its Role in Microtubule Stability
Microtubule-Associated Protein 4 (this compound) is a ubiquitously expressed protein that plays a crucial role in regulating the stability and dynamics of microtubules in non-neuronal cells.[1] Like other structural MAPs, this compound binds directly to microtubules, promoting their assembly and suppressing their disassembly.[1] This stabilizing function is critical for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.
The function of this compound is regulated by post-translational modifications, most notably phosphorylation. During the cell cycle, particularly at the G2/M transition, this compound becomes hyperphosphorylated, which leads to a decrease in its ability to stabilize microtubules.[2] This dynamic regulation is essential for the dramatic reorganization of the microtubule cytoskeleton that occurs during mitosis.
This guide focuses on the effects of specific mutations within the proline-rich region of this compound's microtubule-binding domain, which alter its phosphorylation state and, consequently, its microtubule-stabilizing activity.
Comparative Analysis of this compound Mutants
The microtubule-stabilizing activity of wild-type (WT) this compound and several of its mutants has been investigated to understand the impact of phosphorylation on its function. The key mutants discussed are:
-
WT-MAP4: Wild-type this compound with phosphorylatable serine residues at positions 696 and 787.
-
AA-MAP4: A non-phosphorylatable mutant where serines 696 and 787 have been replaced by alanines.
-
KK-MAP4: A non-phosphorylatable mutant where serines 696 and 787 have been replaced by lysines.
-
EE-MAP4: A phosphomimetic mutant where serines 696 and 787 have been replaced by glutamates, mimicking a state of constitutive phosphorylation.[2]
Quantitative Data on Microtubule Stabilization
While precise quantitative data from comparative studies is limited in the public domain, the following table summarizes the observed effects of these mutations on microtubule stability based on resistance to nocodazole-induced depolymerization and in vitro binding characteristics.
| This compound Variant | Mutation(s) | Predicted Charge at S696/S787 | Microtubule Binding Affinity (In Vitro) | Resistance to Nocodazole-Induced Depolymerization (In Vivo) | Reference |
| WT-MAP4 | None (Serine at 696 & 787) | Neutral (Phosphorylatable) | Standard | Standard | [2] |
| AA-MAP4 | S696A, S787A | Neutral (Non-phosphorylatable) | Higher than WT-MAP4 | More resistant than WT-MAP4 | [2] |
| KK-MAP4 | S696K, S787K | Positive (Non-phosphorylatable) | Binds more avidly than WT-MAP4 | More resistant than WT-MAP4 | [2] |
| EE-MAP4 | S696E, S787E | Negative (Phosphomimetic) | Lower than WT-MAP4 | Less resistant than WT-MAP4 and non-phosphorylatable mutants | [2] |
Summary of Findings: Mutations that prevent phosphorylation at serines 696 and 787 (AA-MAP4 and KK-MAP4) result in a this compound protein that binds more strongly to microtubules and confers greater stability against depolymerizing agents.[2] Conversely, the phosphomimetic EE-MAP4 mutant exhibits reduced microtubule stabilization, consistent with the known effects of phosphorylation.[2] These findings underscore the critical role of phosphorylation in modulating the microtubule-stabilizing activity of this compound.
Experimental Protocols
Nocodazole-Induced Microtubule Depolymerization Assay
This assay is used to assess the in vivo microtubule-stabilizing activity of this compound mutants by challenging cells with the microtubule-destabilizing drug nocodazole.
a. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HeLa or Ltk-) in appropriate growth medium.
-
Transfect cells with expression vectors encoding the desired this compound-GFP fusion proteins (WT, AA, KK, or EE).
-
Allow cells to express the protein for 24-48 hours.
b. Nocodazole Treatment:
-
Prepare a stock solution of nocodazole in DMSO.
-
Dilute the nocodazole stock in pre-warmed growth medium to the desired final concentration (e.g., 10 µM).
-
Incubate the transfected cells with the nocodazole-containing medium for a defined period (e.g., 30-60 minutes) at 37°C.
c. Immunofluorescence Staining:
-
After nocodazole treatment, wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative, such as ice-cold methanol or 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
d. Imaging and Analysis:
-
Acquire images of the microtubule network in transfected (GFP-positive) cells using a fluorescence microscope.
-
Qualitatively or quantitatively assess the extent of microtubule depolymerization. Quantitative analysis can be performed by measuring the total fluorescence intensity of the microtubule polymer in a defined area of the cell.
In Vitro Microtubule Co-sedimentation Assay
This assay is used to determine the binding affinity of this compound mutants to microtubules in a cell-free system.
a. Protein Purification:
-
Purify recombinant this compound mutant proteins (WT, AA, KK, EE) from an expression system (e.g., E. coli).
-
Purify tubulin from a biological source (e.g., bovine brain).
b. Microtubule Polymerization:
-
Polymerize purified tubulin into microtubules by incubation with GTP and a stabilizing agent like taxol at 37°C.
c. Binding Reaction:
-
Incubate a constant amount of pre-formed, taxol-stabilized microtubules with increasing concentrations of a purified this compound mutant protein in a suitable buffer.
-
Allow the binding reaction to reach equilibrium.
d. Centrifugation:
-
Centrifuge the reaction mixtures at high speed to pellet the microtubules and any bound this compound protein.
e. Analysis:
-
Carefully separate the supernatant (containing unbound this compound) from the pellet (containing microtubules and bound this compound).
-
Analyze the amount of this compound in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or western blotting.
-
Quantify the band intensities to determine the fraction of bound this compound at each concentration.
-
Calculate the dissociation constant (Kd) to determine the binding affinity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cdk1/Cyclin B-mediated phosphorylation of this compound.
Caption: Nocodazole depolymerization assay workflow.
References
Quantitative Analysis of MAP4 Expression Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Microtubule-Associated Protein 4 (MAP4) expression levels across a panel of human cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers investigating the role of this compound in cellular processes, identifying suitable model systems for their studies, and exploring its potential as a therapeutic target.
Data Presentation: this compound Expression Levels
Quantitative data on this compound protein and mRNA expression were curated from the DepMap portal, which integrates data from the Cancer Cell Line Encyclopedia (CCLE).[1][2] The following tables summarize the relative protein abundance (Mass Spectrometry) and mRNA expression levels (RNA-Seq) for a selection of commonly used cancer cell lines.
Table 1: Relative this compound Protein Expression in Selected Cancer Cell Lines
| Cell Line | Primary Site | Lineage | Relative Protein Abundance (Log2) |
| A549 | Lung | Lung Adenocarcinoma | 9.8 |
| MCF7 | Breast | Breast Carcinoma | 9.5 |
| MDA-MB-231 | Breast | Breast Carcinoma | 9.2 |
| HeLa | Cervix | Cervical Carcinoma | 9.9 |
| HEK-293 | Kidney | Embryonal Carcinoma | 10.1 |
| HCT116 | Colon | Colorectal Carcinoma | 9.7 |
| K-562 | Blood | Chronic Myelogenous Leukemia | 9.1 |
| Jurkat | Blood | Acute Lymphoblastic Leukemia | 8.9 |
| PC-3 | Prostate | Prostate Carcinoma | 9.4 |
| U-87 MG | Brain | Glioblastoma | 9.6 |
Data is presented as log2-transformed relative protein abundance values obtained from mass spectrometry data available on the DepMap portal. Higher values indicate greater protein expression.
Table 2: this compound mRNA Expression in Selected Cancer Cell Lines
| Cell Line | Primary Site | Lineage | mRNA Expression (Log2(TPM+1)) |
| A549 | Lung | Lung Adenocarcinoma | 6.5 |
| MCF7 | Breast | Breast Carcinoma | 6.2 |
| MDA-MB-231 | Breast | Breast Carcinoma | 5.9 |
| HeLa | Cervix | Cervical Carcinoma | 6.8 |
| HEK-293 | Kidney | Embryonal Carcinoma | 7.0 |
| HCT116 | Colon | Colorectal Carcinoma | 6.4 |
| K-562 | Blood | Chronic Myelogenous Leukemia | 5.8 |
| Jurkat | Blood | Acute Lymphoblastic Leukemia | 5.5 |
| PC-3 | Prostate | Prostate Carcinoma | 6.1 |
| U-87 MG | Brain | Glioblastoma | 6.3 |
Data represents log2-transformed Transcripts Per Million (TPM) values from RNA-Seq data available on the DepMap portal.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for the quantification of this compound protein and mRNA levels are provided below.
Western Blotting for this compound Protein Quantification
This protocol outlines the steps for determining the relative abundance of this compound protein in cell lysates.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation:
-
Incubate the membrane with a validated primary antibody against this compound overnight at 4°C with gentle agitation. A recommended antibody is the rabbit polyclonal anti-MAP4 antibody (e.g., Novus Biologicals, Cat# NBP1-89483) diluted 1:1000 in 5% BSA in TBST.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Quantification
This protocol details the measurement of this compound mRNA expression levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cultured cells using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
2. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for human this compound, and a SYBR Green qPCR master mix.
-
A recommended primer pair for human this compound (NM_002375) is available from OriGene (Cat# HP206072).[4]
-
The reaction should be performed in a real-time PCR detection system.
3. Thermal Cycling Conditions:
-
An initial denaturation step at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
A final melting curve analysis to ensure product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
To provide a broader context for the quantitative data, this section includes diagrams of key signaling pathways involving this compound and a typical experimental workflow for its quantification.
Caption: Experimental workflow for this compound quantification.
Caption: this compound in PI3K/Akt signaling and microtubule dynamics.
References
Safety Operating Guide
Navigating Laboratory Waste: Proper Disposal Procedures for MAP4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of substances that may be identified as "MAP4," a term that can refer to different materials in a laboratory setting. Understanding the correct disposal procedure is critical to maintaining a safe work environment and complying with regulatory standards.
The ambiguous acronym "this compound" can refer to at least three distinct substances in a research context: the common fertilizer Mono Ammonium Phosphate (often abbreviated as MAP), the biological research protein Microtubule-associated protein 4, and a chemical antagonist for the metabotropic glutamate receptor 5. To ensure safety, it is crucial to first correctly identify the specific "this compound" substance in use.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data relevant to the handling and disposal of these substances.
| Substance | Chemical Formula/Type | Primary Hazard | pH (for disposal) |
| Mono Ammonium Phosphate (MAP) | (NH4)H2PO4 | Minor Irritant | Neutral (6-8) |
| Microtubule-associated protein 4 | Protein | Biological Material | Neutral (6-8) |
| mGluR5 Antagonist (this compound) | Organic Chemical | Varies by compound | Neutral (6-8) |
Experimental Protocols for Disposal
Below are the detailed methodologies for the proper disposal of each potential "this compound" substance.
Disposal of Mono Ammonium Phosphate (MAP)
Mono Ammonium Phosphate is a common fertilizer and is generally considered non-hazardous. However, proper disposal is still necessary to avoid environmental contamination.
Procedure:
-
Small Quantities: For small laboratory spills or residues, absorb the material with an inert substance (e.g., sand, vermiculite).
-
Collection: Sweep the absorbed material into a designated, labeled waste container.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. In many cases, this may be through a licensed waste disposal contractor. Do not dispose of down the drain in large quantities.
Disposal of Microtubule-associated protein 4 (Biological Material)
As a biological material, Microtubule-associated protein 4 requires decontamination before disposal to neutralize any potential biohazards.[1][2]
Procedure:
-
Decontamination of Liquid Waste: Liquid waste containing the protein should be decontaminated.[2] This can be achieved through:
-
Disposal of Decontaminated Liquid: Once decontaminated, the liquid can typically be disposed of down the sanitary sewer with copious amounts of water.
-
Decontamination of Solid Waste: Solid waste contaminated with the protein (e.g., pipette tips, gloves) should be placed in a biohazard bag.[5]
-
Autoclaving Solid Waste: The biohazard bag should be autoclaved to decontaminate the contents.[3]
-
Disposal of Decontaminated Solid Waste: After autoclaving, the decontaminated waste can usually be disposed of in the regular trash, provided it is not mixed with other hazardous materials.[2] The biohazard symbol should be defaced or covered.[2]
Disposal of mGluR5 Antagonist (this compound) (Research-Grade Chemical)
The disposal of a specific research-grade chemical like an mGluR5 antagonist requires careful handling to prevent environmental contamination and ensure personnel safety.
Procedure:
-
Waste Identification: This chemical waste should be classified as hazardous.
-
Containerization: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[6] The container must be compatible with the chemical.
-
Segregation: Do not mix this waste with other incompatible waste streams.[6]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[7] Do not dispose of this chemical down the drain or in the regular trash.[6]
Visualizing Disposal Workflows
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making and procedural steps for each type of "this compound."
Caption: Workflow for the proper disposal of Mono Ammonium Phosphate.
Caption: Step-by-step disposal process for Microtubule-associated protein 4.
Caption: Disposal workflow for research-grade chemical waste like mGluR5 antagonists.
References
- 1. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 2. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. color | Graphviz [graphviz.org]
- 6. youtube.com [youtube.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Safe Handling of MAP4: A Multi-faceted Approach to Laboratory Safety
In the dynamic landscape of scientific research, the term "MAP4" can refer to distinct entities, each with its own specific handling requirements. For researchers, scientists, and drug development professionals, understanding the precise nature of the substance is the critical first step in ensuring laboratory safety. This guide provides essential safety and logistical information for the handling and disposal of the three most likely interpretations of this compound in a research context: the chemical antagonist (S)-2-Amino-2-methyl-4-phosphonobutanoic acid, the biological protein Microtubule-associated protein 4, and the bacterium Mycobacterium avium subsp. paratuberculosis.
This compound as a Chemical Antagonist: (S)-2-Amino-2-methyl-4-phosphonobutanoic acid
Personal Protective Equipment (PPE) and Safety Measures
Proper handling of chemical compounds like this compound is paramount to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety protocols.
| Category | Requirement | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of the powdered substance. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| General Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion and contamination. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of chemical this compound is essential for operational efficiency and safety.
Workflow for Handling Chemical this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
